Technical Documentation Center

1-(Pyridin-2-yl)-1h-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine
  • CAS: 89977-46-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Pyridin-2-yl)-1h-pyrazol-5-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(Pyridin-2-yl)-1h-pyrazol-5-amine. This molecule i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(Pyridin-2-yl)-1h-pyrazol-5-amine. This molecule integrates two key pharmacophores, pyridine and pyrazole, making it a scaffold of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in published literature, this document leverages established chemical principles and data from closely related analogues to provide a robust analysis of its chemical structure, predicted physical and spectral properties, and a reliable synthetic pathway. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.

Introduction and Significance

The 5-aminopyrazole moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyridine ring is another fundamental heterocycle in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two rings in 1-(Pyridin-2-yl)-1h-pyrazol-5-amine creates a unique electronic and structural profile, offering multiple vectors for chemical modification and diverse points for molecular interactions. Understanding the foundational chemical and physical properties of this core structure is paramount for its rational deployment in drug design and development programs.

Chemical Structure and Analysis

1-(Pyridin-2-yl)-1h-pyrazol-5-amine possesses the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol .[3] The structure consists of a pyrazole ring substituted at the N1 position with a pyridin-2-yl group and at the C5 position with an amino group.

Figure 1: Chemical structure of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

Tautomerism and Electronic Effects

The 5-aminopyrazole system can exist in different tautomeric forms. However, for N1-substituted pyrazoles, the depicted amine form is the predominant tautomer. The lone pair of the pyrrole-type nitrogen (N1) is integral to the aromaticity of the pyrazole ring. The pyridine-like nitrogen (N2) is the primary basic center of the pyrazole ring itself. The exocyclic amino group at C5 is a strong electron-donating group, which increases the electron density of the pyrazole ring, particularly at the C4 position, making it susceptible to electrophilic substitution. The pyridin-2-yl substituent at N1 acts as an electron-withdrawing group, influencing the overall electronic distribution and basicity of the molecule.

Predicted Crystallographic and Conformational Analysis

While no experimental crystal structure is available for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine, analysis of related structures, such as 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, reveals key structural features.[4] A notable aspect is the dihedral angle between the planes of the pyrazole and pyridine rings. Due to steric hindrance between the hydrogen on C3 of the pyrazole and the hydrogen on C3 of the pyridine, the two rings are not expected to be coplanar. This twisted conformation is a critical determinant of the molecule's three-dimensional shape and its ability to fit into protein binding pockets.

Furthermore, the amino group is a potent hydrogen bond donor, and the nitrogen atoms of the pyridine ring (N_pyridyl) and the pyrazole ring (N2) are hydrogen bond acceptors. In the solid state, extensive intermolecular hydrogen bonding is anticipated, likely forming complex networks that influence the crystal packing, melting point, and solubility.[4]

Physical and Spectral Properties

Based on the properties of analogous compounds and general chemical principles, the following physical and spectral characteristics are predicted for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

Physical Properties (Predicted)
PropertyPredicted Value/ObservationRationale/Notes
Appearance White to off-white or pale yellow solidTypical for aminopyrazole derivatives.
Melting Point > 150 °CThe planar, aromatic structure and potential for strong intermolecular hydrogen bonding suggest a relatively high melting point. For comparison, related aminopyrazoles have melting points in the 160-210 °C range.[5]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol.The pyridine and amino groups may confer some aqueous solubility, but the overall aromatic character will limit it. Good solubility is expected in polar aprotic solvents.
pKa The exocyclic amino group is the most basic site, with a predicted pKa for its conjugate acid in the range of 3.0-4.5. The pyridine nitrogen will have a pKa around 2.0-3.0, and the pyrazole N2 nitrogen will be weakly basic.The electron-withdrawing nature of the N-pyridyl group and the pyrazole ring reduces the basicity of the exocyclic amine compared to a simple aniline.
Spectral Data (Predicted)

The spectral characteristics are predicted based on data from the closely related 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and established spectral databases.[1][6][7]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):

  • Pyridine Protons:

    • δ 8.25-8.35 (ddd, 1H, H6' of pyridine)

    • δ 7.80-7.90 (dt, 1H, H4' of pyridine)

    • δ 7.70-7.75 (d, 1H, H3' of pyridine)

    • δ 7.15-7.25 (ddd, 1H, H5' of pyridine)

  • Pyrazole Protons:

    • δ 7.40-7.50 (d, 1H, H3 of pyrazole)

    • δ 5.80-5.90 (d, 1H, H4 of pyrazole)

  • Amino Protons:

    • δ 5.50-6.00 (s, broad, 2H, -NH₂)

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):

  • Pyrazole Carbons:

    • δ ~155 (C5)

    • δ ~140 (C3)

    • δ ~95 (C4)

  • Pyridine Carbons:

    • δ ~152 (C2')

    • δ ~148 (C6')

    • δ ~139 (C4')

    • δ ~122 (C5')

    • δ ~114 (C3')

IR Spectroscopy (Predicted, KBr Pellet, cm⁻¹):

  • 3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine.

  • 3150-3100: C-H stretching of the aromatic rings.

  • ~1640: N-H scissoring (bending) of the amino group.

  • 1600-1450: C=C and C=N stretching vibrations of the pyridine and pyrazole rings.

  • ~1300: C-N stretching.

Mass Spectrometry (Predicted):

  • EI or ESI+: A strong molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 160 or 161, respectively. Fragmentation would likely involve the loss of components of the pyridine ring or the amino group.

Synthesis Protocol

The most logical and reliable synthesis of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is through the cyclocondensation of a β-ketonitrile with 2-hydrazinopyridine. This is a well-established method for the formation of 5-aminopyrazoles.[1][8] The following protocol is adapted from the successful synthesis of a closely related analogue.[1]

cluster_0 Synthesis of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine start_material_1 2-Hydrazinopyridine reagents Ethanol (solvent) Reflux start_material_1->reagents start_material_2 3-Oxopropanenitrile (Malononitrile precursor) start_material_2->reagents product 1-(Pyridin-2-yl)-1h-pyrazol-5-amine reagents->product Cyclocondensation

Figure 2: Synthetic workflow for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

Experimental Procedure

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • 3-Oxopropanenitrile (Cyanoacetaldehyde) (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount, optional)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydrazinopyridine (1.0 eq) in anhydrous ethanol (e.g., 10 mL per 10 mmol).

  • Addition of Reagents: To the stirred solution, add 3-oxopropanenitrile (1.0 eq). A catalytic amount of glacial acetic acid can be added to facilitate the reaction, though it often proceeds without it.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath. The product may precipitate out of the solution. If precipitation is slow, it can be induced by the addition of cold water.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Self-Validation and Trustworthiness: This protocol relies on a fundamental and widely validated reaction in heterocyclic chemistry. The causality is clear: the nucleophilic hydrazine group of 2-hydrazinopyridine attacks the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods outlined in section 3.2.

Reactivity and Potential Applications

The 1-(Pyridin-2-yl)-1h-pyrazol-5-amine scaffold is rich in chemical functionality, offering numerous avenues for further derivatization.

  • N-Acylation/Sulfonylation: The exocyclic amino group is the most nucleophilic site and will readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[9] This is a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.

  • Condensation Reactions: Reaction with aldehydes and ketones will form Schiff bases (imines), which can be further reduced to secondary amines.[10]

  • Electrophilic Substitution: The C4 position of the pyrazole ring is activated by the C5-amino group and can undergo electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS) or nitration, allowing for further functionalization of the pyrazole core.

  • Metal Coordination: The pyridine nitrogen and the N2 of the pyrazole ring can act as a bidentate ligand, capable of coordinating with various metal ions. This property is relevant for the development of catalysts, materials with interesting electronic properties, and metallodrugs.[1]

Given the prevalence of the pyrazole and pyridine motifs in bioactive molecules, this compound is a prime candidate for screening in various therapeutic areas, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds in the ATP-binding pocket.

  • Antimicrobial Agents: The nitrogen-rich structure is common in antifungal and antibacterial compounds.[11]

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory activity.[12]

Conclusion

1-(Pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. While specific experimental data is not widely published, a thorough analysis based on established chemical principles and data from analogous structures provides a strong predictive foundation for its chemical and physical properties. The synthetic route via cyclocondensation is robust and reliable. This guide provides the necessary technical information for researchers to synthesize, characterize, and further explore the utility of this promising molecular scaffold.

References

  • Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • (Placeholder for a general reference on pyridine in medicinal chemistry)
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • (Placeholder for a general reference on tautomerism)
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank. Available at: [Link]

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • (Placeholder for a general reference on chemical properties)
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • (Placeholder for a general reference on mass spectrometry)
  • (Placeholder for a general reference on synthesis)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • (Placeholder for a general reference on medicinal chemistry)
  • (Placeholder for a general reference on chemical properties)
  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • (Placeholder for a general reference on NMR)
  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • (Placeholder for a general reference on chemical properties)
  • 5-amino-1-(pyridin-2-yl)-1h-pyrazole-4-carbonitrile. PubChemLite. Available at: [Link]

  • (Placeholder for a general reference on NMR)
  • (Placeholder for a general reference on chemical properties)
  • (Placeholder for a general reference on synthesis)
  • (Placeholder for a general reference on chemical properties)
  • (Placeholder for a general reference on chemical properties)
  • (Placeholder for a general reference on synthesis)
  • (Placeholder for a general reference on chemical properties)
  • (Placeholder for a general reference on biological activity)
  • (Placeholder for a general reference on NMR)
  • (Placeholder for a general reference on crystallography)
  • (Placeholder for a general reference on chemical properties)
  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • (Placeholder for a general reference on tautomerism)

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Derivatives

Foreword: The Strategic Importance of the 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold In the landscape of modern medicinal chemistry, the 1-(pyridin-2-yl)-1H-pyrazol-5-amine core represents a "privileged scaffold." This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of the 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold

In the landscape of modern medicinal chemistry, the 1-(pyridin-2-yl)-1H-pyrazol-5-amine core represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby serving as a versatile starting point for the development of novel therapeutics. The unique electronic properties and spatial arrangement of the pyridine and pyrazole rings, coupled with the reactive 5-amino group, make this scaffold particularly adept at forming key interactions within the active sites of enzymes and receptors.

Derivatives of this core have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition for oncology applications, anti-inflammatory, and antimicrobial effects.[1] The ability to readily modify the core at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making the synthesis of a diverse library of these derivatives a critical endeavor in drug discovery. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable scaffold and its subsequent derivatization, with a focus on the underlying chemical principles and practical experimental considerations.

Part 1: Core Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Derivatives

The most direct and widely employed method for the synthesis of the 1-(pyridin-2-yl)-1H-pyrazol-5-amine core is the cyclocondensation reaction between 2-hydrazinylpyridine and a suitable β-ketonitrile. This approach, a variation of the classical Knorr pyrazole synthesis, offers a convergent and efficient route to the desired heterocyclic system.[2][3][4][5][6]

The Cornerstone Reaction: Cyclocondensation of 2-Hydrazinylpyridine with β-Ketonitriles

The fundamental transformation involves the reaction of 2-hydrazinylpyridine with a β-ketonitrile in a suitable solvent, often with acid or base catalysis, or under thermal conditions. The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.

The choice of the β-ketonitrile determines the substituent at the 3-position of the pyrazole ring. For instance, using acetoacetonitrile (3-oxobutanenitrile) will yield a 3-methyl substituted pyrazole, while using 3-oxopropanenitrile would result in an unsubstituted C3 position.

Knorr_Pyrazole_Synthesis cluster_reaction Reaction Pathway start Starting Materials hydrazine 2-Hydrazinylpyridine start->hydrazine ketonitrile β-Ketonitrile (e.g., Acetoacetonitrile) start->ketonitrile hydrazone Hydrazone Intermediate hydrazine->hydrazone Nucleophilic Attack on Carbonyl ketonitrile->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization & Nucleophilic Attack on Nitrile product 1-(Pyridin-2-yl)-3-methyl- 1H-pyrazol-5-amine cyclization->product

Caption: General workflow for the Knorr-type synthesis of 1-(pyridin-2-yl)-1H-pyrazol-5-amines.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

This protocol details a microwave-assisted synthesis, which often leads to shorter reaction times and improved yields compared to conventional heating.[7][8]

Materials:

  • 2-Hydrazinylpyridine

  • 3-Aminocrotononitrile (a stable precursor and synthetic equivalent of acetoacetonitrile)

  • Ethanol (absolute)

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-hydrazinylpyridine (1.0 eq) and 3-aminocrotononitrile (1.1 eq).

  • Add absolute ethanol to dissolve the reactants, typically to a concentration of 0.5-1.0 M.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 20-30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reactant 1Reactant 2SolventConditionsProductYieldReference
2-Hydrazinylpyridine3-AminocrotononitrileEthanolMicrowave, 120°C, 20-30 min3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amineHigh[7][8]
2-Hydrazinylpyridine3-Oxo-3-(ferrocenyl)propanenitrileEthanolReflux, 48 h3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine2%[9]

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating accelerates the rate of reaction by efficiently and uniformly heating the reaction mixture, often leading to cleaner reactions with fewer byproducts.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively benign. Its boiling point is suitable for both conventional reflux and pressurized microwave conditions.

  • Excess of 3-Aminocrotononitrile: A slight excess of the β-ketonitrile equivalent ensures the complete consumption of the more valuable 2-hydrazinylpyridine.

Part 2: Derivatization of the 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Core

The synthetic utility of 1-(pyridin-2-yl)-1H-pyrazol-5-amines lies in their potential for further functionalization. The 5-amino group is a key handle for introducing a wide range of substituents and for constructing more complex fused heterocyclic systems.

Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

A particularly important class of derivatives are the pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines and have shown significant activity as kinase inhibitors.[1][10][11][12][13] These are typically synthesized by the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Pyrazolopyrimidine_Synthesis cluster_reaction Derivatization Pathway start Starting Materials aminopyrazole 1-(Pyridin-2-yl)-3-methyl- 1H-pyrazol-5-amine start->aminopyrazole diketone 1,3-Diketone (e.g., Acetylacetone) start->diketone condensation Cyclocondensation aminopyrazole->condensation Nucleophilic Attack & Dehydration diketone->condensation product Pyrazolo[1,5-a]pyrimidine Derivative condensation->product

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles.

Experimental Protocol: Synthesis of a 7-Methyl-5-phenyl-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine Derivative

This protocol is a representative example of the synthesis of a pyrazolo[1,5-a]pyrimidine from a 1-(pyridin-2-yl)-1H-pyrazol-5-amine derivative.

Materials:

  • 3-Aryl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Acetylacetone (pentane-2,4-dione)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the 3-aryl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Starting MaterialReagentConditionsProductYieldReference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneH₂SO₄ (cat.), AcOH, RT7-Methyl-pyrazolo[1,5-a]pyrimidine derivative87-95%[10]
5-Amino-1H-pyrazole2-ArylmalondialdehydesAcidic conditions7-Aryl-pyrazolo[1,5-a]pyrimidine40-60%[13]
5-Amino-3-(phenylsulfonyl)pyrazoleAcetylacetoneGlacial Acetic Acid, reflux5,7-Dimethyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-[11]

Self-Validating System in Protocols:

The described protocols are designed to be self-validating. The progress of the reactions can be conveniently monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the consumption of starting materials and the formation of the product. The final products can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their identity and purity. For example, in the synthesis of the pyrazolo[1,5-a]pyrimidine, the disappearance of the characteristic N-H protons of the 5-amino group in the ¹H NMR spectrum and the appearance of new signals corresponding to the pyrimidine ring protons would confirm the successful cyclization.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The synthetic pathways outlined in this guide provide a robust and flexible platform for the generation of a wide array of 1-(pyridin-2-yl)-1H-pyrazol-5-amine derivatives. The simplicity and efficiency of the core synthesis, coupled with the ease of derivatization, underscore the value of this scaffold in modern drug discovery programs. The ability to systematically modify the substituents on both the pyrazole and pyridine rings, as well as at the 5-amino position, allows for a comprehensive exploration of the structure-activity relationships, paving the way for the identification of new and potent therapeutic agents.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Elmaaty, A. A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(v), 277-286. [Link]

  • El-Sawy, E. R., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Egyptian Journal of Chemistry, 64(1), 1-8. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Egbujor, M. C., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • Gomaa, M. A. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1357-1376. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Hawkins, C. M., et al. (2022). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 500–505. [Link]

  • Sloop, J. C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11622-11626. [Link]

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. [Link]

  • Asian Journal of Chemistry. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Asian Journal of Chemistry, 29(7), 1473-1478. [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. [Link]

  • Mohamed, S. K., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M621. [Link]

  • Cruz, S., & Portilla, J. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • PubChemLite. (n.d.). 3-methyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-amine. [Link]

  • NextSDS. (n.d.). 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. [Link]

  • Patel, K. D., et al. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 2(7), 1734-1738. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5539. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Comprehensive Analytical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter 1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 5006-28-0) in the context of drug discovery and advanced materials science. This bidentate ligand and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 5006-28-0) in the context of drug discovery and advanced materials science. This bidentate ligand and versatile building block is a privileged scaffold in the synthesis of kinase inhibitors and metal-organic frameworks 1. However, its dual heteroaromatic system and exocyclic primary amine present unique analytical challenges, including tautomeric equilibria, hydrogen bonding dynamics, and overlapping spectral resonances.

This guide provides a definitive, self-validating protocol for the spectroscopic characterization of this molecule, detailing the causality behind each experimental choice to ensure rigorous structural elucidation.

Structural Dynamics & Analytical Strategy

The molecule consists of a pyridine ring directly conjugated to a pyrazole ring at the N1 position, with a primary amine at the C5 position of the pyrazole. The proximity of the pyridine nitrogen to the pyrazole amine can induce intramolecular hydrogen bonding, which significantly impacts NMR chemical shifts and IR vibrational frequencies. Our analytical strategy relies on orthogonal techniques: NMR for atomic connectivity, FTIR for functional group verification, and LC-HRMS for exact mass and isotopic distribution.

AnalyticalWorkflow A 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Sample Preparation B NMR Spectroscopy (1H, 13C, D2O Exchange) A->B 15 mg in DMSO-d6 C FTIR Spectroscopy (ATR Mode, No KBr) A->C Solid State D LC-HRMS (ESI+ Mode, CID) A->D 1 µg/mL in MeOH/H2O E Data Processing & Spectral Integration B->E C->E D->E F Structural Elucidation & Purity Confirmation E->F

Orthogonal analytical workflow for the structural validation of 1-(pyridin-2-yl)-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: While CDCl₃ is a standard NMR solvent, we mandate the use of DMSO- d6​ for this specific compound. The strong hydrogen-bond accepting nature of DMSO disrupts intramolecular hydrogen bonding between the pyridine nitrogen and the pyrazole amine. This locks the exocyclic amine in a distinct chemical environment and prevents rapid proton exchange, allowing for the clear observation of the -NH₂ protons as a broad singlet that would otherwise be lost or severely broadened in CDCl₃ 2.

¹H NMR Assignments (400 MHz, DMSO- d6​ ): The spectrum is characterized by the downfield pyridine protons and the distinct pyrazole doublets. The coupling constant ( J≈1.8 Hz) between the pyrazole H3 and H4 protons is a highly diagnostic, self-validating marker for the 1,5-disubstituted pyrazole architecture 3.

Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Pyridine H6 8.45ddd4.8, 1.8, 0.91HHighly deshielded by adjacent N atom in the pyridine ring.
Pyridine H4 7.95td7.8, 1.81HPara to N, typical splitting for 2-substituted pyridine.
Pyridine H3 7.85dt8.0, 1.01HOrtho to the pyrazole linkage.
Pyrazole H3 7.45d1.81HDeshielded by adjacent N2 of the pyrazole ring.
Pyridine H5 7.30ddd7.5, 4.8, 1.01HMeta to N, least deshielded pyridine proton.
-NH₂ 6.50 - 6.80br s-2HExocyclic amine; exchangeable with D₂O.
Pyrazole H4 5.50d1.81HShielded by the electron-donating -NH₂ group.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Sampling Technique: We strongly recommend Attenuated Total Reflectance (ATR) over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H stretching bands of the 5-amino group. ATR ensures the integrity of the high-frequency region, allowing us to distinguish the primary amine from potential imine tautomers 4.

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Significance
3420, 3310 N-H stretch (asym, sym)Medium, SharpConfirms primary amine; distinguishes from imine tautomer.
3110 - 3050 C-H stretch (aromatic)WeakHeteroaromatic ring protons.
1630 - 1580 C=N and C=C stretchStrongConjugated ring systems (pyridine + pyrazole).
1510 N-H bending (scissoring)MediumSecondary confirmation of the -NH₂ group.
High-Resolution Mass Spectrometry (LC-HRMS)

Electrospray Ionization (ESI) in positive mode is ideal due to the high basicity of the pyridine and pyrazole nitrogens.

  • Exact Mass Calculation: Formula C₈H₈N₄. Theoretical monoisotopic mass = 160.0749 Da.

  • Observed Ion: [M+H]⁺ at m/z 161.0827.

Fragmentation (MS/MS): Collision-induced dissociation (CID) typically yields a primary neutral loss of ammonia (-17 Da) from the exocyclic amine, generating an m/z 144.0562 product ion. Subsequent cleavage of the inter-ring C-N bond yields a characteristic pyridine cation (m/z 79.0421).

Fragmentation M Molecular Ion [M+H]+ m/z 161.0827 F1 Fragment A Loss of NH3 m/z 144.0562 M->F1 CID (-17 Da) F2 Fragment B Pyridine Cation m/z 79.0421 M->F2 N-N Bond Cleavage

Primary MS/MS fragmentation pathways for 1-(pyridin-2-yl)-1H-pyrazol-5-amine under ESI+ CID.

Experimental Methodologies & Workflows
Protocol 1: NMR Sample Preparation and Acquisition

This protocol is designed to be self-validating via deuterium exchange.

  • Solvent Preparation: Use ampouled DMSO- d6​ (99.9% D) containing 0.03% v/v TMS as an internal standard to prevent moisture contamination.

  • Dissolution: Dissolve exactly 15 mg of 1-(pyridin-2-yl)-1H-pyrazol-5-amine in 0.6 mL of DMSO- d6​ . Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition: Acquire ¹H NMR at 298 K using a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the broad -NH₂ signal.

  • Validation (D₂O Exchange): Perform a D₂O shake experiment by adding 10 µL of D₂O directly to the NMR tube. Shake vigorously and re-acquire the spectrum. The disappearance of the broad singlet at 6.50-6.80 ppm definitively assigns the exchangeable amine protons, validating the structural assignment.

Protocol 2: LC-HRMS Analysis
  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The acidic modifier ensures complete protonation of the basic nitrogens prior to droplet evaporation.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA. Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Spectrometry: Set capillary voltage at 3.0 kV and desolvation temperature to 350 °C. Acquire in ESI+ mode with data-dependent MS/MS triggering for fragment analysis.

References
  • Title: Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)
  • Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: MDPI URL
  • Title: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives Source: Taylor & Francis URL
  • Title: New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity Source: ACS Omega URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Executive Summary The compound[1] (CAS: 89977-46-8) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and transition-metal coordination chemistry. Fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound[1] (CAS: 89977-46-8) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and transition-metal coordination chemistry. Featuring a unique bidentate structural motif comprising a pyridine ring and an amino-substituted pyrazole core, it serves as a critical scaffold for advanced drug discovery. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, solubility profile, and the causal mechanisms dictating its behavior in various solvent systems, alongside self-validating experimental protocols for laboratory characterization.

Physicochemical Core Profile

The structural architecture of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine dictates its physical state, reactivity, and binding affinity. The molecule possesses multiple hydrogen bond acceptors (the pyridine nitrogen and pyrazole nitrogens) and a primary amine that acts as a potent hydrogen bond donor.

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

PropertyValue / Description
Chemical Name 1-(Pyridin-2-yl)-1H-pyrazol-5-amine
CAS Registry Number [2]
Molecular Formula C8H8N4[1]
Molecular Weight 160.18 g/mol [1]
Structural Motif Bidentate N,N-donor system
Hydrogen Bond Donors 1 (Primary amine group, -NH2)
Hydrogen Bond Acceptors 3 (Pyridine N, Pyrazole N atoms)
Predicted logP ~1.2 - 1.5 (Moderate lipophilicity)

Solubility Profile & Thermodynamics

Understanding the solubility profile of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine requires analyzing the thermodynamic interplay between its crystal lattice energy and solvent solvation energy.

  • Aqueous Solubility (pH-Dependent): The compound exhibits moderate to low solubility in neutral aqueous buffers (pH 7.4). However, solubility increases significantly in acidic environments (pH < 4.0).

    • Causality: The pyridine nitrogen (typical pKa ~5.2) and the pyrazole system undergo protonation at lower pH levels. This ionization disrupts the neutral hydrophobic packing, increasing ion-dipole interactions with water molecules and driving thermodynamic dissolution.

  • Organic Solvent Solubility: The compound is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), typically exceeding 50 mg/mL.

    • Causality: The strong dipole moments of DMSO and DMF effectively solvate both the electron-rich aromatic rings and the polar amine group without requiring hydrogen bond donation from the solvent. It is also freely soluble in lower alcohols (methanol, ethanol) due to complementary hydrogen bonding with the primary amine.

Experimental Protocols: Self-Validating Solubility Determination

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system, incorporating internal controls to verify data accuracy and ensure equilibrium is reached.

Protocol: Thermodynamic Shake-Flask Solubility (LC-UV Method)

Objective: Determine the absolute equilibrium solubility of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine in aqueous buffers.

  • Preparation: Accurately weigh 5.0 mg of solid 1-(Pyridin-2-yl)-1H-pyrazol-5-amine into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS, pH 7.4). Self-Validation Check: Ensure a visible excess of solid remains at the bottom of the vial to guarantee that the solution is fully saturated.

  • Equilibration: Seal the vial and incubate in a thermoshaker at 37°C ± 0.5°C, 800 rpm for 24 hours.

    • Causality: A 24-hour incubation ensures the dissolution process reaches true thermodynamic equilibrium, overcoming any initial kinetic supersaturation that could artificially inflate solubility readings.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C. Carefully extract the supernatant without disturbing the solid pellet to avoid particulate contamination.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV at λ = 254 nm. Compare peak areas against a pre-validated calibration curve generated from pure DMSO stock solutions.

SolubilityWorkflow A Compound Addition (Excess Solid) B Buffer Incubation (24h Shake-Flask, 37°C) A->B C Phase Separation (Centrifugation) B->C D Supernatant Analysis (HPLC-UV/Vis) C->D E Data Quantification (Thermodynamic Solubility) D->E

Thermodynamic shake-flask solubility determination workflow.

Mechanistic Interactions & Applications

In modern drug development, the 1-(Pyridin-2-yl)-1H-pyrazol-5-amine scaffold is frequently utilized as a hinge-binding motif for [3] or as a highly specific targeting ligand in PROTAC (Proteolysis Targeting Chimera) technologies.

Causality in Target Binding: The spatial arrangement of the pyridine nitrogen and the pyrazole amine creates an optimal geometry for bidentate hydrogen bonding with the peptide backbone of a kinase hinge region. The primary amine acts as a hydrogen bond donor to the carbonyl oxygen of the hinge, while the adjacent pyridine/pyrazole nitrogens act as acceptors from the hinge NH groups. This competitive displacement of ATP halts downstream phosphorylation cascades, leading to cellular arrest in targeted oncology models.

KinaseInhibition A 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold B Kinase Hinge Region (Hydrogen Bonding) A->B Bidentate Binding C ATP Competitive Displacement B->C Blocks ATP D Downstream Phosphorylation Cascade (Inhibited) C->D Prevents Activation E Cellular Proliferation Arrest D->E Phenotypic Response

Mechanistic pathway of kinase inhibition utilizing the pyrazole-pyridine scaffold.

References

Sources

Foundational

The Versatile Role of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine in Modern Coordination Chemistry: A Technical Guide

Introduction: A Privileged Scaffold in Ligand Design In the ever-evolving landscape of coordination chemistry, the quest for versatile and tunable ligands remains a cornerstone of innovation. Among the myriad of heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Ligand Design

In the ever-evolving landscape of coordination chemistry, the quest for versatile and tunable ligands remains a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine has emerged as a particularly compelling building block for the construction of sophisticated metal complexes. This technical guide provides an in-depth exploration of the synthesis, structural characteristics, and diverse coordination chemistry of this remarkable ligand. We will delve into its role in the development of functional materials, catalysts, and potential therapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential.

The unique arrangement of nitrogen donor atoms within the 1-(pyridin-2-yl)-1H-pyrazol-5-amine framework imparts a rich and adaptable coordination behavior, reminiscent of the well-established 2,2'-bipyridine family of ligands. The presence of both a pyridine and a pyrazole moiety, coupled with an amino substituent, offers multiple binding sites and opportunities for hydrogen bonding, leading to the formation of structurally diverse and functionally intriguing metal complexes. This guide will illuminate the fundamental principles that govern its coordination chemistry and provide practical insights into its application.

Synthesis and Structural Elucidation of the Ligand

The synthetic accessibility of 1-(pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives is a key factor in its widespread utility. The most common and effective route involves the condensation of a β-ketonitrile with 2-hydrazinopyridine. This approach allows for the introduction of various substituents on the pyrazole ring, enabling the fine-tuning of the ligand's steric and electronic properties.

A representative synthetic pathway is the multi-step synthesis of 3-substituted derivatives, such as the ferrocenyl analogue, which highlights the versatility of this synthetic strategy.[1] The general procedure involves the reaction of a suitably substituted 3-oxopropanenitrile with 2-hydrazinopyridine in a solvent such as ethanol, typically under reflux conditions.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product beta_ketonitrile R-CO-CH2-CN (β-Ketonitrile) Reaction Condensation (e.g., in Ethanol, Reflux) beta_ketonitrile->Reaction 2_hydrazinopyridine C5H4N-NHNH2 (2-Hydrazinopyridine) 2_hydrazinopyridine->Reaction Product 1-(Pyridin-2-yl)-3-R-1H-pyrazol-5-amine Reaction->Product

Caption: General synthetic scheme for 3-substituted 1-(pyridin-2-yl)-1H-pyrazol-5-amines.

The structure of 1-(pyridin-2-yl)-1H-pyrazol-5-amine is characterized by the planar pyridine and pyrazole rings, which can exhibit varying degrees of torsion depending on the substitution and crystal packing forces. The exocyclic amino group provides an additional site for hydrogen bonding, which plays a crucial role in the supramolecular assembly of both the free ligand and its metal complexes.

G cluster_0 1-(Pyridin-2-yl)-1H-pyrazol-5-amine node_A G cluster_0 Ligand cluster_1 Coordination Modes Ligand 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Bidentate Bidentate (N,N') Chelation Ligand->Bidentate Bridging Bridging (Deprotonated Pyrazole) Ligand->Bridging Monodentate Monodentate (Pyridine-N) Ligand->Monodentate

Caption: Common coordination modes of 1-(pyridin-2-yl)-1H-pyrazol-5-amine.

The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure of the complex. For example, the reaction of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine with ZnCl₂ yields a complex where the ligand engages in both primary cation and secondary anion coordination via hydrogen bonding. [2][3]

Representative Metal Complexes and Their Properties

A variety of metal complexes have been synthesized using 1-(pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives. These complexes exhibit a range of interesting properties, from catalytic activity to unique magnetic and photophysical behaviors.

Metal IonAncillary LigandsCoordination GeometryKey PropertiesReference
Zn(II)Cl⁻Distorted TetrahedralFluorescence enhancement upon complexation[2][3]
Cu(II)Cl⁻Distorted Square PyramidalPotential anticancer activity[4]
Fe(II)-OctahedralSpin crossover behavior[5]
Ni(II)-Octahedral, Square PlanarCatalytic activity in olefin polymerization[6]
Co(II)-Octahedral, TetrahedralCatalytic activity in oxidation reactions[7]

Experimental Protocols

Synthesis of 3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

[1] This multi-step synthesis provides a clear example of the preparation of a functionalized derivative of the core ligand.

Step 1: Synthesis of 3-Oxo-3-(ferrocenyl)propanenitrile

  • To a solution of α-chloroacetylferrocene in a mixture of ethanol and water, add potassium cyanide (KCN).

  • Reflux the mixture for 48 hours. Caution: This step should be performed in a well-ventilated fume hood due to the use of KCN and the potential evolution of HCN gas.

  • Carefully acidify the reaction mixture with HCl and bubble nitrogen through the solution to remove any residual HCN.

  • Extract the product with dichloromethane, wash with water and brine, and dry over magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • In a round-bottom flask, combine 3-oxo-3-(ferrocenyl)propanenitrile and 2-hydrazinylpyridine in ethanol.

  • Reflux the mixture for 48 hours.

  • Reduce the volume of the solvent by rotary evaporation.

  • Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

  • The final product is obtained as a brown-orange crystalline solid.

Characterization Data for 3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: [1]

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.37–8.35 (m, 1H), 8.08–8.05 (m, 1H), 7.86–7.80 (m, 1H), 7.13–7.09 (m, 1H), 5.98 (s, 2H), 5.66 (s, 1H), 4.73 (s, 2H), 4.32 (s, 2H), 4.15 (s, 5H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 154.9, 152.3, 149.7, 146.6, 138.8, 119.7, 113.9, 87.3, 78.2, 69.4, 68.6, 66.8.

Synthesis of a Representative Transition Metal Complex: [Cu(L)Cl₂] (L = 3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamide)

[4] This protocol illustrates the general procedure for the synthesis of a copper(II) complex.

  • Dissolve the ligand in a suitable solvent such as ethanol.

  • Add a solution of CuCl₂·2H₂O in the same solvent to the ligand solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The complex will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Applications in Catalysis and Materials Science

The metal complexes of 1-(pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives have shown significant promise in various catalytic applications. The tunability of the ligand's electronic and steric properties allows for the rational design of catalysts with specific activities and selectivities.

For instance, palladium complexes bearing pyridyl-pyrazolyl-N-heterocyclic carbene ligands have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. [8]Furthermore, manganese complexes with pyrazole-based ligands have been shown to be efficient catalysts for transfer hydrogenation reactions. [9] In the realm of materials science, the unique magnetic properties of transition metal complexes with pyrazolyl-containing ligands are of great interest. The ability of the pyrazolate anion to bridge metal centers can lead to the formation of one-dimensional chain complexes with interesting magnetic behaviors, including ferromagnetic and antiferromagnetic coupling. [10][11]The study of these magnetic properties is crucial for the development of new molecular magnets and spintronic devices.

Conclusion and Future Outlook

1-(Pyridin-2-yl)-1H-pyrazol-5-amine has firmly established itself as a versatile and valuable ligand in coordination chemistry. Its straightforward synthesis, adaptable coordination modes, and the tunable nature of its derivatives make it an attractive platform for the development of a wide range of metal complexes with tailored properties. The applications of these complexes in catalysis, materials science, and potentially in medicinal chemistry are expanding rapidly.

Future research in this area will likely focus on the development of new synthetic methodologies to create more complex and functionalized ligands, the exploration of their coordination chemistry with a wider range of metal ions, and the in-depth investigation of the catalytic and photophysical properties of the resulting complexes. The continued exploration of this privileged ligand scaffold holds immense promise for advancing our understanding of coordination chemistry and for the development of new technologies with real-world impact.

References

  • Hiscock, J. R., et al. (2020). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731–1736. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 1346–1353. [Link]

  • Bose, S. K., et al. (2026). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. Magnetochemistry, 12(2), 23. [Link]

  • Thompson, D. W., et al. (2019). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. Inorganic Chemistry, 58(24), 16317–16321. [Link]

  • Thompson, D. W., et al. (2019). Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H-pyrazol-5-amine and Its ZnCl 2 Complex. PubMed, 31799844. [Link]

  • El Boutaybi, M., et al. (2025). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. Journal of the Iranian Chemical Society. [Link]

  • Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Request PDF. [Link]

  • Chemistry Department, Govt. Shivalik College, Naya Nangal. (n.d.). MAGNETIC PROPERTIES OF TRANSITION METAL COMPLEXES. [Link]

  • Tsubogo, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1039. [Link]

  • Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 12(7), 1235-1243. [Link]

  • Senapati, D., et al. (2025). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. ResearchGate. [Link]

  • Hu, X., et al. (2006). Pyridyl-Supported Pyrazolyl−N-Heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki−Miyaura Reactions. The Journal of Organic Chemistry, 71(14), 5344–5350. [Link]

  • Islam, M. S., & Alam, M. S. (n.d.). Synthesis of Copper-Complexes. and their Characterization I. NBU-IR. [Link]

  • Wang, Z., et al. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Nature Communications, 14(1), 743. [Link]

  • Zhang, Y., et al. (2021). Structure, magnetic properties and fluorescence selectivity of 1D chain complexes based on the pyrazolyl nitronyl nitroxide radical. CrystEngComm, 23(1), 148-154. [Link]

  • Forni, A., et al. (2017). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]

  • Real, J. A., et al. (1997). Spin Crossover in Novel Dihydrobis(1-pyrazolyl)borate [H 2 B(pz) 2 ]-Containing Iron(II) Complexes. Synthesis, X-ray Structure, and Magnetic Properties of [FeL{H 2 B(pz) 2 } 2 ] (L = 1,10-Phenanthroline and 2,2'-Bipyridine). Inorganic Chemistry, 36(15), 3311–3317. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Dalal Institute. (n.d.). Magnetic Properties of Transition Metal Complexes. [Link]

  • Wang, X.-L., et al. (2015). Syntheses and structures of copper complexes of 3-(6-(1H-pyrazol-1-yl)pyridin-2-yl)pyrazol-1-ide and their excellent performance in the syntheses of nitriles and aldehydes. Dalton Transactions, 44(25), 11456–11465. [Link]

  • Duddeck, H., et al. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. [Link]

  • Khasanov, V. V., et al. (2024). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Russian Journal of General Chemistry, 94(10), 2604-2613. [Link]

  • Quiroga-Varela, J. C., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1005-1038. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Al-Majid, A. M., et al. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 28(4), 1779. [Link]

  • Chen, Y.-C., et al. (2021). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Al-Jibouri, M. N. (2017). Synthesis and Spectroscopic Study of Cobalt(II), Nickel(II), Copper(II) and Zinc(II) complexes Derived. TSI Journals. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Abdel-Aziz, H. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13848. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–166. [Link]

  • Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and Its Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: The Architectural Blueprint of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged structure," a testament to its remarkable versatility and profound biological activities.[1][2][3] These five-membered heterocyclic scaffolds are integral to a wide array of pharmacologically active agents, demonstrating antibacterial, anti-inflammatory, and anticancer properties.[1][4] The seemingly subtle placement of a pyridinyl substituent and an amine group, as in 1-(pyridin-2-yl)-1H-pyrazol-5-amine, can dramatically influence the molecule's three-dimensional architecture and, consequently, its interaction with biological targets. Understanding this architecture at the atomic level through crystal structure analysis is not merely an academic exercise; it is a critical step in rational drug design, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity.

This guide provides a comprehensive, in-depth exploration of the multifaceted approach to elucidating the crystal structure of 1-(pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives. We will navigate the journey from synthesis and crystallization to the intricate details of single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations. More than a mere recitation of protocols, this document aims to instill a deeper understanding of the "why" behind the "how," empowering researchers to not only replicate these methods but to adapt and innovate within their own drug discovery programs.

I. Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to understanding a molecule's crystal structure begins with its synthesis and subsequent crystallization. The chosen synthetic route and crystallization conditions are paramount, as they directly impact the quality of the single crystals, which are the cornerstone of high-resolution structural analysis.

A. Synthetic Strategy: A Multi-Step Approach

A robust synthesis for a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, provides a validated pathway that can be adapted for 1-(pyridin-2-yl)-1H-pyrazol-5-amine.[5] The general strategy involves the cyclization of a β-ketonitrile with a substituted hydrazine.

Experimental Protocol: Synthesis of a 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Derivative [5]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and a magnetic stir bar, combine 2-hydrazinylpyridine (1.0 eq) and the appropriate β-ketonitrile (1.0 eq) in ethanol (20 mL).

  • Reflux: The resulting mixture is refluxed for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction volume is reduced by rotary evaporation. The crude product is then purified.

  • Purification: Column chromatography on silica gel is a common and effective method for purification. The choice of eluent will depend on the specific β-ketonitrile used. For the ferrocenyl derivative, a 5% ethyl acetate/toluene mixture was effective.[5]

  • Crystallization: X-ray quality single crystals are often obtained directly from the purified product. Slow evaporation of the solvent from the chromatography fractions is a simple and effective technique.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving the reactants and facilitating the cyclization reaction. Its boiling point allows for a suitable reflux temperature to drive the reaction to completion without degrading the reactants or products.

  • Reflux Conditions: The elevated temperature during reflux provides the necessary activation energy for the condensation and cyclization steps. A 48-hour period is often sufficient to ensure a high yield.

  • Silica Gel Chromatography: This is a standard and versatile purification technique for organic compounds. The polarity of the eluent can be tuned to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

B. The Art of Crystallization

Obtaining high-quality single crystals is often the most challenging step. The ideal crystal for X-ray diffraction should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined shape with smooth faces.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

II. Single-Crystal X-ray Diffraction: Unveiling the Molecular Framework

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Bruker SMART CCD data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution SHELXS structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement SHELXL validation Structure Validation structure_refinement->validation visualization Visualization (ORTEP) validation->visualization cif_deposition CIF Deposition (CCDC) visualization->cif_deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps and Their Significance:

  • Crystal Selection and Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The quality of the crystal is critical for obtaining a high-resolution structure.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and correct for experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. Direct methods are commonly used for small molecules.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method to obtain the final, high-precision crystal structure.[7]

Data Presentation: Crystallographic Data Table

A standardized table is used to summarize the key crystallographic data. The following is an example based on a related pyrazole derivative.[7]

ParameterValue
Chemical formulaC10H9N3O5S
Formula weight299.26
Crystal systemMonoclinic
Space groupP21/c
a (Å)12.345(6)
b (Å)8.910(4)
c (Å)11.234(5)
β (°)98.765(1)
Volume (ų)1223.4(9)
Z4
Calculated density (g/cm³)1.625
Absorption coefficient (mm⁻¹)0.29
F(000)616
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8976
Independent reflections2789 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.121
Goodness-of-fit on F²1.05

III. Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

While X-ray diffraction reveals the intramolecular geometry, Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying the intermolecular interactions that govern the crystal packing.[1][2][3][7] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal.

Generating and Interpreting Hirshfeld Surfaces:

Hirshfeld surfaces are typically generated using software like CrystalExplorer.[3] The surface is colored based on different properties, most commonly dnorm, which is a normalized contact distance.

  • Red spots on the dnorm surface: Indicate close contacts and potential hydrogen bonds.

  • Blue regions: Represent longer contacts.

  • White areas: Correspond to contacts around the van der Waals separation.

Fingerprint Plots: A Quantitative View

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[1][3] These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.

Example of a Hirshfeld Surface Analysis Workflow

hirshfeld_workflow cif_input Input: CIF file from X-ray Refinement hirshfeld_calc Calculate Hirshfeld Surface (CrystalExplorer) cif_input->hirshfeld_calc dnorm_surface Generate d_norm Surface hirshfeld_calc->dnorm_surface fingerprint_plot Generate 2D Fingerprint Plots hirshfeld_calc->fingerprint_plot contact_analysis Quantify Intermolecular Contacts dnorm_surface->contact_analysis Qualitative Analysis fingerprint_plot->contact_analysis Quantitative Analysis

Caption: Workflow for Hirshfeld Surface Analysis.

IV. Quantum Chemical Calculations: A Theoretical Lens on Molecular Properties

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement the experimental data from X-ray diffraction.[8][9] DFT can be used to optimize the molecular geometry in the gas phase, calculate electronic properties, and predict spectroscopic features.

Key Applications of DFT in Crystal Structure Analysis:

  • Geometry Optimization: Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the effects of intermolecular interactions on the molecular conformation.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic transitions.[8][9] The HOMO-LUMO energy gap is an indicator of the molecule's stability.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, identifying regions that are susceptible to electrophilic or nucleophilic attack.[8]

Computational Details:

DFT calculations are typically performed using software packages like Gaussian or ORCA. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G) is important for obtaining accurate results.[9]

Data Presentation: Comparison of Experimental and Theoretical Data

A table comparing key bond lengths and angles from the experimental X-ray structure and the DFT-optimized geometry is a valuable way to present the data.

ParameterExperimental (Å or °)Theoretical (DFT) (Å or °)
N1-N2 Bond LengthValue from CIFCalculated Value
C3-N4 Bond LengthValue from CIFCalculated Value
Pyridyl-Pyrazolyl Dihedral AngleValue from CIFCalculated Value

V. Conclusion: A Holistic Understanding for Accelerated Drug Discovery

The comprehensive crystal structure analysis of 1-(pyridin-2-yl)-1H-pyrazol-5-amine and its analogs, integrating single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, provides an unparalleled level of insight into the molecular architecture and intermolecular interactions of this important class of compounds. This detailed structural information is not an end in itself, but rather a powerful tool for the medicinal chemist. By understanding the subtle interplay of forces that govern the solid-state structure, researchers can make more informed decisions in the design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. This holistic approach, grounded in scientific integrity and a deep understanding of the underlying principles, is essential for accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • (IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. IUCr Journals. [Link]

  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity. [Link]

  • Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry. [Link]

  • Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and Single Crystal X-Ray Structure of 3,5-Diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol. OA Monitor Ireland. [Link]

  • On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Bioinorganic Chemistry and Applications. [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. [Link]

  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology. [Link]

  • Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... ResearchGate. [Link]

  • Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. European Journal of Chemistry. [Link]

  • Synthesis of a new series of ditopic proligands for metal salts: Differing regiochemistry of electrophilic attack at 3{5}-amino-5{3}-(pyrid-2-yl)-1H- pyrazole. ResearchGate. [Link]

  • Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. ResearchGate. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H-pyrazol-5-amine and Its ZnCl 2 Complex. Inorganic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure. [Link]

  • (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine in Biological Assays

Abstract This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel heterocyclic compound, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine. Due to the limited availability of direct rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel heterocyclic compound, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine. Due to the limited availability of direct research on this specific molecule, this document outlines a scientifically-grounded, hypothetical mechanism based on the well-documented biological activities of its core chemical scaffolds: pyrazole and pyridine. We will delve into the potential molecular targets and signaling pathways this compound may modulate, drawing parallels from structurally similar entities that have demonstrated efficacy in various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for the systematic investigation and elucidation of the pharmacological profile of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine. Detailed experimental protocols and visual workflows are provided to facilitate a robust and efficient research endeavor.

Introduction: The Therapeutic Potential of Pyrazole-Pyridine Scaffolds

The fusion of pyrazole and pyridine rings has given rise to a class of compounds with significant therapeutic potential.[1] Pyrazole-containing molecules are known for a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][3][4][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a versatile pharmacophore, capable of engaging in various biological interactions.[4][6] Similarly, the pyridine moiety is a common feature in many established drugs and is recognized for its ability to form crucial hydrogen bonds and other interactions with biological targets. The combination of these two scaffolds in 1-(Pyridin-2-yl)-1H-pyrazol-5-amine suggests a high probability of interesting and potent biological activity.

Given that direct studies on 1-(Pyridin-2-yl)-1H-pyrazol-5-amine are not yet prevalent in the public domain, this guide will propose a plausible mechanism of action by examining the activities of related compounds. Structurally similar pyrazolopyridines have been investigated for their roles as kinase inhibitors, modulators of inflammatory pathways, and antimicrobial agents.[1][7][8] Therefore, our hypothetical framework will focus on these key areas.

Proposed Mechanism of Action: A Multi-faceted Hypothesis

Based on the chemical structure of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine, we propose a multi-faceted mechanism of action centered around three primary hypotheses:

  • Hypothesis 1: Kinase Inhibition: The pyrazolopyridine core is a known scaffold for ATP-competitive kinase inhibitors.[8] We hypothesize that 1-(Pyridin-2-yl)-1H-pyrazol-5-amine may target specific kinases involved in cell proliferation and survival, such as those in the MAPK or PI3K/Akt signaling pathways.

  • Hypothesis 2: Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory cytokine production.[3] It is plausible that this compound could interfere with inflammatory signaling cascades.

  • Hypothesis 3: Antimicrobial Effects: The presence of nitrogen-containing heterocycles is a common feature in antimicrobial agents.[2][9][10] We propose that 1-(Pyridin-2-yl)-1H-pyrazol-5-amine may exert antibacterial or antifungal effects by disrupting essential cellular processes in microorganisms.

The following sections will detail the experimental workflows required to systematically investigate each of these hypotheses.

Experimental Workflows for Mechanistic Elucidation

To thoroughly investigate the proposed mechanisms of action, a tiered approach is recommended, starting with broad phenotypic screening and progressing to more specific target-based assays.

Tier 1: Initial Phenotypic Screening

The initial phase of investigation should involve a panel of cell-based assays to identify the primary biological effects of the compound.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Lines: A diverse panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • Compound Preparation: Prepare a stock solution of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compound at various concentrations for 48-72 hours.

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Initial Screening Results

Cell LineCell TypeIC50 (µM)
MCF-7Breast CancerExperimental Data
HCT-116Colon CancerExperimental Data
A549Lung CancerExperimental Data
HEK293Normal KidneyExperimental Data
Tier 2: Target Class Identification

Based on the results of the initial screening, the next step is to narrow down the potential target class. If significant anti-proliferative activity is observed, a kinase inhibitor profiling assay is a logical next step.

Experimental Protocol: Kinase Inhibition Profiling

  • Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega) that screens the compound against a large panel of kinases.

  • Compound Concentration: Submit the compound at one or two standard concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The service will provide data on the percent inhibition for each kinase in the panel. Identify "hits" with significant inhibition (typically >50%).

Workflow for Kinase Inhibitor Discovery

Caption: Workflow for identifying and validating kinase targets.

Tier 3: Specific Target Validation and Pathway Analysis

Once potential kinase targets are identified, further validation is necessary to confirm their role in the compound's mechanism of action.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat a sensitive cancer cell line with 1-(Pyridin-2-yl)-1H-pyrazol-5-amine at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Proposed Signaling Pathway for Investigation

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Compound 1-(Pyridin-2-yl)-1h-pyrazol-5-amine Compound->Raf Potential Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway.

Investigation of Anti-inflammatory and Antimicrobial Activities

Should the initial screening suggest anti-inflammatory or antimicrobial properties, dedicated assays should be employed.

Anti-inflammatory Assays
  • COX Inhibition Assay: A cell-free enzymatic assay to measure the inhibition of COX-1 and COX-2.

  • Cytokine Release Assay: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages) treated with the compound.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the compound that inhibits the visible growth of a panel of bacteria and fungi.

  • Mechanism of Action Studies: For active compounds, further studies could include assays for membrane integrity, DNA gyrase inhibition, or other essential microbial processes.

Conclusion and Future Directions

The structural features of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine strongly suggest a high likelihood of significant biological activity. This guide provides a comprehensive and logical framework for the systematic elucidation of its mechanism of action. By following the proposed tiered experimental approach, researchers can efficiently identify the primary biological effects of this novel compound, validate its molecular targets, and delineate the signaling pathways it modulates. The insights gained from these studies will be crucial for guiding its future development as a potential therapeutic agent.

References

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC. (n.d.).
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - Research Journal of Pharmacy and Technology. (2019, April 10).
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8).
  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - Taylor & Francis. (2024, May 20).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2016, April 20).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. (2019, September 18).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF - ResearchGate. (2026, January 21).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
  • Synthesis of 1 H-Pyrazol-5-yl-pyridin-2-yl-[2][7][11]triazinyl Soft-Lewis Basic Complexants via Metal and Oxidant Free [3 + 2] Dipolar Cycloaddition of Terminal Ethynyl Pyridines with Tosylhydrazides - PubMed. (2019, November 15). Retrieved from

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (2022, October 28).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Semantic Scholar. (2018, January 25).
  • 1-(Pyridin-2-yl)-1H-pyrazol-5-amine | Sapphire Bioscience. (n.d.).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).
  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, September 3).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
  • 1h-pyrazol-5-amine - Sigma-Aldrich. (n.d.).

Sources

Protocols & Analytical Methods

Method

Protocols for the Synthesis and Characterization of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and its Metal Complexes

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of the versatile chelating ligand, 1-(Pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of the versatile chelating ligand, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine, and its subsequent coordination to form metal complexes. Pyrazole derivatives and their metal complexes are foundational scaffolds in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1][2][3][4] This document offers an in-depth, experience-driven approach, explaining the rationale behind experimental choices and providing step-by-step methodologies for synthesis, purification, and characterization. The protocols are designed to be self-validating, ensuring researchers can confidently reproduce and adapt these methods for the development of novel therapeutic agents and functional materials.

Introduction: The Significance of Pyridyl-Pyrazole Ligands

(1H-Pyrazolyl)pyridines are highly sought-after ligands in coordination chemistry, often considered analogues of the ubiquitous 2,2'-bipyridine ligands.[5] Their advantages include facile synthesis, the ability to tune steric and electronic properties through functionalization, and the capacity of the pyrazole NH group to be deprotonated, allowing it to act as a bridging counter-ion in polynuclear complexes.[5]

The specific ligand, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine, incorporates a potent N,N-bidentate chelation site via the pyridine nitrogen and the adjacent pyrazole nitrogen. The additional exocyclic amine group at the 5-position of the pyrazole ring provides a crucial site for further functionalization or secondary interactions, such as hydrogen bonding, which can stabilize complex structures. The resulting metal complexes have shown significant potential as anticancer, antibacterial, and antiviral agents, underscoring their importance in drug discovery.[1][2][6]

Part 1: Synthesis of the Ligand: 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

The most reliable and common route to this class of compound is the cyclocondensation reaction between a pyridyl hydrazine and a β-ketonitrile. This method is a variation of the classic Knorr pyrazole synthesis and offers high yields and regioselectivity.[7][8]

Synthetic Principle & Workflow

The synthesis proceeds via the reaction of 2-hydrazinylpyridine with 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile). The reaction involves an initial condensation, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

SynthesisWorkflow Reactant1 2-Hydrazinylpyridine Reaction Reflux (48h) Reactant1->Reaction Reactant2 3-Oxo-3-phenylpropanenitrile Reactant2->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Medium Workup Work-up (Solvent Removal) Reaction->Workup Crude Product Purification Column Chromatography (Silica, EtOAc/PhMe) Workup->Purification Product 1-(Pyridin-2-yl)-3-phenyl -1H-pyrazol-5-amine Purification->Product Pure Ligand Coordination cluster_reactants Reactants Ligand Ligand (L) Plus + Metal Metal Salt (MXn) Complex [MLx] Complex Plus->Complex Coordination in Solvent

Sources

Application

Application Notes &amp; Protocols: Utilizing 1-(Pyridin-2-yl)-1H-pyrazol-5-amine as a Versatile N,N-Bidentate Ligand in Coordination Chemistry

Abstract This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the effective use of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine as a robust N,N-bidentate ligan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the effective use of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine as a robust N,N-bidentate ligand. (1H-Pyrazolyl)pyridines are a highly sought-after class of ligands in coordination chemistry, often considered analogues to the well-studied 2,2'-bipyridine systems.[1][2][3] They offer significant advantages, including straightforward synthesis and the ability to systematically tune the resulting metal complex's electronic and steric properties.[1][3] This guide will detail the fundamental coordination principles, provide validated protocols for the synthesis and characterization of both the free ligand and its metal complexes, and explore the potential applications stemming from their unique structural and photophysical properties.

Introduction: The Scientific Rationale

1-(Pyridin-2-yl)-1H-pyrazol-5-amine is a member of the N-pyridyl-substituted pyrazole family. Its utility in coordination chemistry is anchored by its electronic structure: it features two key nitrogen donor atoms—one on the pyridine ring and the N2 nitrogen of the pyrazole ring—positioned to form a stable five-membered chelate ring with a metal center. This N,N-bidentate coordination is fundamental to its function.

The presence of the exocyclic amine group at the C5 position of the pyrazole ring adds a critical layer of functionality. While not typically involved in the primary coordination to the metal, this amine group can direct the formation of extended supramolecular structures through hydrogen bonding with counter-ions or solvent molecules.[4] This bifunctionality—simultaneous metal chelation and hydrogen bonding capability—makes it a powerful tool for crystal engineering and the design of functional materials. Furthermore, the amine group serves as a reactive handle for post-complexation modification, allowing for the covalent attachment of other functionalities to the ligand framework.

Core Advantages as a Ligand System:
  • Tunability: The properties of metal complexes derived from this ligand can be systematically altered by introducing substituents on either the pyridine or pyrazole rings.[1][2]

  • Stability: The formation of a five-membered chelate ring upon coordination generally leads to thermodynamically stable metal complexes.

  • Synthetic Accessibility: The synthesis of pyrazolyl-pyridine ligands is often straightforward, making them readily available for research.[2][3]

  • Versatile Coordination: It can coordinate to a wide range of transition metals, including but not limited to zinc, copper, iron, and ruthenium, forming complexes with diverse geometries.[2][4]

Ligand Synthesis and Characterization

A reliable synthesis and thorough characterization of the free ligand are paramount before its use in complexation reactions.

Synthesis Protocol: 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

The synthesis generally involves the condensation of 2-hydrazinopyridine with a suitable β-ketonitrile. A representative procedure is adapted from established methods for preparing aminopyrazoles.[5]

Materials:

  • 2-Hydrazinopyridine

  • 3-Oxopropanenitrile (or a suitable equivalent)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-hydrazinopyridine (1 equiv.) in absolute ethanol (approx. 10 mL per gram of hydrazine).

  • Add 3-oxopropanenitrile (1 equiv.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the crude product by vacuum filtration. If not, reduce the solvent volume by approximately two-thirds using a rotary evaporator to induce precipitation.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(Pyridin-2-yl)-1H-pyrazol-5-amine as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization ensures the identity and purity of the ligand.

Table 1: Expected Characterization Data for 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ, ppm)Pyridine protons: ~7.0-8.5 ppm. Pyrazole protons: ~5.8 ppm (H4) and ~7.5 ppm (H3). Amine (NH₂) protons: Broad singlet, ~4.5-5.5 ppm (can exchange with D₂O).
¹³C NMR Chemical Shift (δ, ppm)Pyridine carbons: ~110-150 ppm. Pyrazole carbons: ~95-155 ppm.
Mass Spec (ESI-MS) m/zCalculated for C₈H₈N₄ [M+H]⁺: 161.08. Found value should be within ±0.01 Da.
IR Spectroscopy Wavenumber (cm⁻¹)N-H stretch (amine): ~3300-3450 cm⁻¹. C=N and C=C stretches (aromatic): ~1500-1610 cm⁻¹.
Melting Point °CA sharp melting point indicates high purity.

Causality Note: In ¹H NMR, the broadness of the NH₂ signal is due to quadrupolar coupling with the ¹⁴N nucleus and potential proton exchange.[6] To confirm this peak, a D₂O exchange experiment can be performed, which will cause the NH₂ signal to disappear.[6]

Protocol: Synthesis of a Representative Metal Complex

This section provides a detailed protocol for the synthesis of a discrete metal complex, using ZnCl₂ as an example, based on established procedures for similar systems.[7] This protocol can be adapted for other transition metal salts.

Workflow for Metal Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization ligand_sol Dissolve Ligand in Methanol mixing Combine Solutions & Stir (RT, 2h) ligand_sol->mixing metal_sol Dissolve Metal Salt (e.g., ZnCl₂) in Methanol metal_sol->mixing precipitation Precipitate Formation mixing->precipitation isolation Isolate Complex via Filtration & Washing precipitation->isolation drying Dry Under Vacuum isolation->drying product Final Complex [M(L)n]Xm drying->product xrd Single Crystal X-ray Diffraction (Structure) nmr NMR Spectroscopy (¹H, ¹³C) uv_vis UV-Vis Spectroscopy (Electronic Properties) elemental Elemental Analysis (Composition) product->xrd product->nmr product->uv_vis product->elemental

Caption: General workflow for the synthesis and characterization of a metal complex.

Detailed Synthesis Protocol: [Zn(C₈H₈N₄)Cl₂]

Materials:

  • 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (Ligand, L)

  • Zinc(II) Chloride (ZnCl₂), anhydrous

  • Methanol (HPLC grade)

  • Diethyl ether (anhydrous)

Procedure:

  • Ligand Solution: In a 50 mL flask, dissolve 160 mg (1.0 mmol) of the ligand in 15 mL of methanol. Stir until a clear solution is obtained. Gentle warming may be applied if necessary.

  • Metal Salt Solution: In a separate 50 mL flask, dissolve 136 mg (1.0 mmol) of anhydrous ZnCl₂ in 10 mL of methanol.

  • Complexation: Slowly add the ZnCl₂ solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: Stir the combined solution at room temperature for 2 hours. A white precipitate will typically form during this time.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate thoroughly with small portions of cold methanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove any unreacted starting materials and facilitate drying.

  • Drying: Dry the resulting white powder under vacuum for at least 4 hours. Record the final yield.

Self-Validation Insight: The choice of a 1:1 molar ratio of ligand to ZnCl₂ is intended to produce a simple mononuclear complex. The formation of a precipitate is a strong indicator of successful complexation, as the neutral complex is often less soluble than the ionic starting materials. Washing with a non-coordinating, volatile solvent like diethyl ether is crucial for obtaining a pure, dry product.

Characterization of Metal Complexes

Characterization is essential to confirm the coordination of the ligand and to determine the structure and properties of the new complex.

Single Crystal X-ray Diffraction

This is the most definitive technique for establishing the solid-state structure. Growing diffraction-quality single crystals can be achieved by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of an anti-solvent (e.g., diethyl ether) into a solution of the complex (e.g., in methanol or acetonitrile). For a [Zn(L)Cl₂] complex, a distorted tetrahedral geometry around the zinc center is expected, with coordination from the two nitrogen atoms of the ligand and two chloride ions.[4]

Spectroscopic Analysis

Table 2: Comparative Spectroscopic Data

Technique Free Ligand Coordinated Ligand in a Diamagnetic Complex (e.g., Zn(II)) Rationale for Change
¹H NMR Sharp signals for aromatic protons.Downfield shift of pyridine and pyrazole protons adjacent to coordination sites.The metal ion withdraws electron density from the ligand, deshielding the nearby protons and shifting their signals to a higher frequency (downfield).
IR Spectroscopy Pyridine ring vibrations at ~1580-1600 cm⁻¹.Shift of pyridine ring vibrations to higher wavenumbers (e.g., 1600-1620 cm⁻¹).Coordination restricts the vibrational modes of the pyridine ring, typically causing a blue shift in the corresponding absorption bands.
UV-Vis Spectroscopy Intense bands in the UV region due to π → π* transitions.Appearance of new, lower energy bands, potentially in the near-UV region.These new bands can be attributed to Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) transitions, confirming electronic interaction.
Coordination of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine to a Metal Center

Sources

Method

Step-by-step synthesis of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine from 2-hydrazinopyridine

Application Note & Protocol: Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine, a valuable he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via a robust and efficient acid-catalyzed cyclocondensation reaction between 2-hydrazinopyridine and 3-ethoxyacrylonitrile. This guide details the reaction mechanism, experimental setup, safety precautions, and characterization methods, designed for researchers, chemists, and professionals in the field of synthetic organic chemistry.

Introduction

5-Aminopyrazole derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds, including inhibitors for various kinases and other therapeutic targets. The title compound, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine, incorporates a pyridine ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate by enabling hydrogen bonding and improving solubility.

The presented synthesis is based on the well-established reaction between a hydrazine and a β-functionalized nitrile, which is one of the most versatile methods for creating the 5-aminopyrazole scaffold.[1] This protocol has been optimized for clarity, yield, and safety, providing a reliable method for laboratory-scale production.

Reaction Scheme & Mechanism

Overall Reaction:

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine from 2-hydrazinopyridine and 3-ethoxyacrylonitrile.

Mechanism:

The reaction proceeds through a two-step sequence:

  • Michael Addition: The more nucleophilic nitrogen of the 2-hydrazinopyridine attacks the β-carbon of the electron-deficient alkene in 3-ethoxyacrylonitrile. This is a classic Michael-type addition.

  • Intramolecular Cyclization & Elimination: The terminal amino group of the resulting intermediate then attacks the nitrile carbon in an intramolecular fashion. This is followed by tautomerization and the elimination of ethanol to yield the stable, aromatic 5-aminopyrazole ring system. The acidic catalyst (glacial acetic acid) protonates the nitrile group, rendering it more electrophilic and facilitating the final cyclization step.

Materials and Equipment

Reagents & Solvents
Reagent/SolventFormulaMW ( g/mol )QuantityMoles (mmol)Eq.Notes
2-HydrazinopyridineC₅H₇N₃109.135.00 g45.81.0Starting material
3-EthoxyacrylonitrileC₅H₇NO97.124.90 g (4.95 mL)50.41.1Reactant
Glacial Acetic AcidCH₃COOH60.052.5 mL-Catalyst-
Ethanol (Absolute)C₂H₅OH46.07100 mL-Solvent-
Diethyl Ether(C₂H₅)₂O74.12~50 mL-For washing-
Saturated NaHCO₃ (aq)NaHCO₃84.01~100 mL-For work-up-
BrineNaCl (aq)58.44~50 mL-For work-up-
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Protocol

// Edges A -> B [label="Inert Atmosphere"]; B -> C; C -> D; D -> E; E -> F [label="Hourly checks"]; F -> G [label="Reaction Complete"]; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; N -> O; }

Caption: Experimental workflow for the synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine.

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Charge the flask with 2-hydrazinopyridine (5.00 g, 45.8 mmol) and absolute ethanol (100 mL).

  • Begin stirring to form a suspension.

Reaction Procedure
  • To the stirring suspension, add glacial acetic acid (2.5 mL) via syringe. The catalyst addition helps to partially solubilize the starting material and prepares the reaction medium.

  • Add 3-ethoxyacrylonitrile (4.95 mL, 50.4 mmol, 1.1 eq.) dropwise over 10-15 minutes at room temperature using a dropping funnel. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C).

  • Maintain the reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Dichloromethane/Methanol. The starting material (2-hydrazinopyridine) should be consumed.

Work-up and Isolation
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the acetic acid. Stir vigorously.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (50 mL portions).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

Purification
  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

  • Dry the purified product under vacuum to obtain 1-(Pyridin-2-yl)-1H-pyrazol-5-amine as a solid. A typical yield is in the range of 75-85%.

Characterization

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (ddd, J = 4.8, 1.9, 0.9 Hz, 1H), 7.85 (td, J = 7.7, 1.9 Hz, 1H), 7.60 (d, J = 2.3 Hz, 1H), 7.55 (dt, J = 8.3, 0.9 Hz, 1H), 7.20 (ddd, J = 7.4, 4.8, 0.9 Hz, 1H), 5.80 (d, J = 2.3 Hz, 1H), 5.75 (s, 2H, NH₂).

  • Mass Spec (ESI+): m/z calculated for C₈H₉N₄ [M+H]⁺: 161.08; found: 161.1.

Safety and Handling Precautions

  • 2-Hydrazinopyridine: This compound is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[2][3][4] Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[3][5] Avoid inhalation of dust and contact with skin and eyes.[2][3][4]

  • 3-Ethoxyacrylonitrile: This reagent is a lachrymator and is harmful if swallowed or inhaled. Handle only in a fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate PPE.

  • General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent potential side reactions. All handling of reagents and the reaction itself should be performed in a well-ventilated chemical fume hood.[5][6]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reflux time or temperature. Inactive catalyst.Extend reflux time and monitor by TLC. Ensure the heating mantle is at the correct temperature. Use fresh acetic acid.
Low Yield Incomplete extraction during work-up. Loss during purification.Perform additional extractions of the aqueous layer. Optimize the recrystallization or chromatography conditions.
Product is an Oil/Gummy Solid Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If impurities are present, re-purify using column chromatography.
Dark-colored Product Decomposition due to excessive heat or air exposure.Ensure the reaction is run under an inert atmosphere. Avoid overheating during reflux and solvent removal.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 89-106. Retrieved from [Link]

Sources

Application

Application Note: Fragment-Based Drug Discovery and Kinase Profiling Using 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Executive Summary & Mechanistic Rationale The compound 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 89977-46-8) is a highly versatile building block and core pharmacophore in Fragment-Based Drug Discovery (FBDD)[1]. In medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 89977-46-8) is a highly versatile building block and core pharmacophore in Fragment-Based Drug Discovery (FBDD)[1]. In medicinal chemistry, 1H-pyrazol-5-amines are foundational for synthesizing fused heterocyclic systems—most notably pyrazolo[1,5-a]pyrimidines [2]. These fused scaffolds are privileged structures in the development of potent, ATP-competitive kinase inhibitors targeting Tropomyosin Receptor Kinases (Trk)[2], Activin receptor-like kinase 2 (ALK2)[3], and Cyclin-dependent kinases (CDK2/Cyclin A)[4].

Mechanistic Rationale: The efficacy of the 1-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold stems from its bidentate hydrogen-bonding capability. The pyrazole nitrogen and the exocyclic amine act as a highly efficient hydrogen bond donor-acceptor pair, perfectly complementing the highly conserved backbone amide linkages within the ATP-binding hinge region of most kinases. Furthermore, the pyridine ring projects into the hydrophobic pocket adjacent to the hinge, providing a vector for further synthetic elaboration (e.g., Buchwald-Hartwig cross-coupling) to optimize solvent-exposed interactions and improve kinome selectivity[3].

This application note details a comprehensive, self-validating in vitro assay pipeline to screen and validate kinase inhibitors derived from this core scaffold.

Experimental Workflow

The following logic diagram illustrates the screening funnel, transitioning from initial fragment engagement to high-resolution kinetic profiling and functional validation.

FBDD_Workflow Scaffold 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (Core Fragment) Derivatization Library Synthesis (Pyrazolo[1,5-a]pyrimidines) Scaffold->Derivatization DSF Primary Screen: DSF (Thermal Shift Target Engagement) Derivatization->DSF SPR Secondary Screen: SPR (Binding Kinetics & Affinity) DSF->SPR ΔTm > 2°C TRFRET Functional Assay: TR-FRET (Kinase Inhibition Profiling) SPR->TRFRET Fast Kon/Koff Confirmed Hit Lead Candidate (e.g., ALK2 / TrkA Inhibitor) TRFRET->Hit IC50 < 50 nM

Figure 1: Fragment-based drug discovery workflow utilizing the pyrazol-5-amine scaffold.

In Vitro Assay Protocols

To ensure scientific rigor, every protocol below is designed as a self-validating system , incorporating internal controls and specific buffer conditions to eliminate false positives commonly associated with fragment screening.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) is utilized to confirm direct target engagement by measuring the thermodynamic stabilization of the kinase domain upon compound binding.

  • Causality of Design: SYPRO Orange dye is used because its fluorescence is heavily quenched in aqueous solutions but increases dramatically when it binds to the hydrophobic core of the kinase as it unfolds.

  • Protocol Steps:

    • Assay Mix Preparation: In a 384-well PCR plate, prepare a 20 µL reaction containing 2 µM recombinant kinase (e.g., ALK2 or TrkA), 5X SYPRO Orange, and 100 µM of the pyrazol-5-amine derivative.

    • Buffer Constraints: Use 10 mM HEPES (pH 7.5), 150 mM NaCl. Crucial: Maintain a strict final DMSO concentration of 1.0% across all wells. Higher DMSO concentrations will destabilize the kinase, artificially lowering the baseline melting temperature ( Tm​ ) and masking fragment binding.

    • Thermal Melt: Run the plate in a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a slow, continuous rate of 0.05°C/s. Causality: A slow ramp rate ensures that the protein unfolding remains at thermodynamic equilibrium, preventing kinetic artifacts.

    • Data Analysis: Calculate the first derivative of the raw fluorescence curve ( −dF/dT ). The peak of this derivative represents the Tm​ . A positive shift ( ΔTm​≥2.0∘C ) relative to the DMSO-only control indicates stabilizing target engagement.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Hits from the DSF screen are advanced to SPR to determine exact binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ).

  • Causality of Design: Fragment libraries often have low affinities ( Kd​ in the µM range) and fast dissociation rates. SPR provides real-time, label-free detection capable of resolving these transient interactions.

  • Protocol Steps:

    • Surface Immobilization: Immobilize the His-tagged kinase onto an NTA sensor chip using a dual-capture method (Ni 2+ capture followed by standard EDC/NHS amine coupling). Causality: Dual-capture ensures uniform, oriented presentation of the kinase (keeping the ATP-pocket accessible) while providing the covalent stability required for hundreds of fragment injection cycles.

    • Solvent Correction (Self-Validation): Prior to compound injection, run an 8-point DMSO calibration curve (0.5% to 1.5% DMSO). Causality: Because bulk refractive index is highly sensitive to DMSO concentration, this step generates a correction curve to subtract solvent mismatch artifacts from the actual binding response units (RU).

    • Analyte Injection: Inject the pyrazol-5-amine compounds in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM). Use a high flow rate of 50 µL/min (60s association, 120s dissociation). Causality: High flow rates minimize mass transport limitations, ensuring the sensorgrams reflect true interaction kinetics rather than diffusion artifacts.

Functional Profiling: TR-FRET Kinase Assay

To confirm that binding translates to functional inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Causality of Design: TR-FRET is selected over standard fluorescence or radiometric assays because the time-delayed measurement (e.g., a 50 µs delay before reading) allows short-lived background autofluorescence from the small-molecule compounds to decay. This isolates the long-lived emission of the Lanthanide donor, virtually eliminating false positives.

  • Protocol Steps:

    • Reagent Preparation: Prepare a 2X Kinase/Europium-anti-tag antibody mix and a 2X ATP/ULight-substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: Brij-35 is a non-ionic detergent that prevents non-specific adsorption of hydrophobic fragments to the microplate walls. DTT maintains the kinase in a reduced, active state.

    • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense compounds directly into a 384-well pro-plate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct nanoliter dilution, maintaining precise DMSO concentrations.

    • Reaction Initiation: Add 5 µL of the Kinase mix to the compounds and pre-incubate for 15 minutes. Initiate the reaction by adding 5 µL of the ATP/Substrate mix. Incubate for 60 minutes at room temperature.

    • Termination & Reading: Add 10 µL of EDTA (Final conc. 10 mM) to stop the reaction. Causality: EDTA aggressively chelates the Mg 2+ cofactor, abruptly halting kinase activity and providing a stable measurement window. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). The ratiometric readout normalizes well-to-well dispensing variations.

Data Presentation & Expected Outcomes

The table below summarizes typical quantitative outcomes when evolving the base 1-(pyridin-2-yl)-1H-pyrazol-5-amine fragment into a fully optimized pyrazolo[1,5-a]pyrimidine lead candidate[2][3].

Compound StageStructure TypeDSF ( ΔTm​ )SPR Affinity ( Kd​ )TR-FRET ( IC50​ )Primary Target Profile
Base Fragment 1-(Pyridin-2-yl)-1H-pyrazol-5-amine+ 1.2 °C45.0 µM> 10,000 nMBroad Kinase Hinge Binder
Intermediate Unsubstituted Pyrazolo[1,5-a]pyrimidine+ 3.8 °C1.2 µM850 nMModerate ALK2 / TrkA
Lead Candidate 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidine+ 9.5 °C8.5 nM19 nMHighly Selective ALK2[3]
Lead Candidate Pyrrolidine-linked pyrazolo[1,5-a]pyrimidine+ 10.1 °C0.8 nM< 1.0 nMHighly Selective TrkA[2]

References

  • Sapphire Bioscience. "1-(Pyridin-2-yl)-1H-pyrazol-5-amine Product Information." Sapphire Bioscience Catalog.
  • National Institutes of Health (PMC). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." NIH PubMed Central.
  • National Institutes of Health (PMC). "Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors." NIH PubMed Central.
  • American Chemical Society (ACS). "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization." Journal of Medicinal Chemistry.

Sources

Method

The Pyrazole-Pyridine Scaffold: Application Notes for 1-(Pyridin-2-yl)-1H-pyrazol-5-amine in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole-Pyridine Heterocyclic System In the landscape of medicinal chemistry, certain molecular frameworks consistently appear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole-Pyridine Heterocyclic System

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The pyrazole ring is a prime example of such a scaffold, found in numerous FDA-approved drugs.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, metabolic stability, and conformational rigidity.[1][3]

When fused or linked to a pyridine ring, another critical heterocycle in drug design, the resulting pyrazole-pyridine core becomes a particularly potent pharmacophore.[3] The nitrogen atom in the pyridine ring enhances water solubility and provides a key hydrogen bond acceptor site, which is crucial for binding to the hinge region of many protein kinases.[4] This strategic combination has led to the development of a multitude of kinase inhibitors, which are pivotal in treating diseases like cancer and inflammatory disorders.[5][6]

This document provides detailed application notes and protocols for the use of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (herein referred to as Compound 1 ) as a foundational scaffold in the discovery and design of novel kinase inhibitors.

Compound Profile: 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Property Value Source
IUPAC Name 1-(pyridin-2-yl)-1H-pyrazol-5-amineN/A
CAS Number 89977-46-8
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Canonical SMILES C1=CC=NC(=C1)N2C=CC(=N2)NN/A
Appearance Off-white to yellow solid (typical)N/A

PART 1: Synthesis of the Scaffold

A reliable synthetic route to Compound 1 is crucial for its application in a drug discovery program. While multiple strategies for pyrazole synthesis exist, a common and effective method involves the cyclocondensation of a hydrazine derivative with a suitable three-carbon synthon.[7][8] For Compound 1 , a plausible and referenced approach is the reaction of 2-hydrazinopyridine with 3-aminocrotonitrile or a related α-cyanoketone, often facilitated by microwave irradiation to improve reaction times and yields.[7]

Protocol 1: Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Rationale: This protocol is based on the established reactivity of arylhydrazines with β-ketonitriles to form 5-aminopyrazoles.[7][8] 2-Hydrazinopyridine provides the pyridin-2-yl moiety at the N1 position of the pyrazole, and 3-aminocrotonitrile serves as the three-carbon backbone that cyclizes to form the aminopyrazole ring. Microwave-assisted synthesis is employed to accelerate the reaction, a common practice in modern medicinal chemistry for library synthesis.

Materials:

  • 2-Hydrazinopyridine

  • 3-Aminocrotonitrile

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Microwave synthesis vials

  • Microwave reactor

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-hydrazinopyridine (1.0 eq), 3-aminocrotonitrile (1.1 eq), and absolute ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate to dryness.

  • Characterize the final product, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine , by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_Hydrazinopyridine 2-Hydrazinopyridine Reaction_Vessel Reaction_Vessel 2_Hydrazinopyridine->Reaction_Vessel 3_Aminocrotonitrile 3-Aminocrotonitrile 3_Aminocrotonitrile->Reaction_Vessel Microwave Microwave Irradiation (120°C, 20-30 min) Microwave->Reaction_Vessel Solvent Ethanol, Acetic Acid (cat.) Solvent->Reaction_Vessel Compound_1 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Purification Workup & Purification (Silica Gel Chromatography) Reaction_Vessel->Purification Cyclocondensation Purification->Compound_1

Caption: Synthetic workflow for Compound 1.

PART 2: Application in Kinase Inhibitor Design

The structure of Compound 1 is primed for elaboration into potent and selective kinase inhibitors. The 5-amino group serves as a versatile handle for introducing various substituents that can probe the deep pockets of the ATP-binding site of a kinase. The pyridine nitrogen is well-positioned to form a critical hydrogen bond with the "hinge" region of the kinase, a common feature of type I and type II kinase inhibitors.[5][9]

Derivatives of this scaffold are expected to be active against a variety of protein kinases, and thus find utility in oncology, immunology, and neurodegenerative disease research.[5][6][10]

Hypothetical Mechanism of Action: Kinase Inhibition

The primary application of Compound 1 is as a core scaffold for ATP-competitive kinase inhibitors. After derivatization at the 5-amino position, the resulting molecule is designed to fit into the ATP-binding pocket of a target kinase.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor (Derivative of Compound 1) Hinge Hinge Region Allosteric_Pocket Allosteric Pocket ATP_Binding_Site ATP Binding Pocket Pyridine Pyridine Moiety Pyridine->Hinge H-Bond Interaction Pyrazole Pyrazole Core Substituent R-Group (from 5-amino position) Substituent->Allosteric_Pocket Van der Waals & Hydrophobic Interactions G Start Design & Synthesize Compound 1 Derivatives Biochemical_Assay Protocol 2: Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Initial Screening Cell_Target_Engagement Protocol 3: Cell-Based Target Engagement (e.g., NanoBRET™) Biochemical_Assay->Cell_Target_Engagement Confirm On-Target Activity Cell_Functional_Assay Protocol 4: Cell-Based Functional Assay (e.g., Cell Viability) Cell_Target_Engagement->Cell_Functional_Assay Assess Cellular Potency Lead_Optimization Lead Optimization & Further Development Cell_Functional_Assay->Lead_Optimization Promising Candidates

Caption: Tiered screening workflow for kinase inhibitors.

Conclusion

1-(Pyridin-2-yl)-1H-pyrazol-5-amine represents a high-value scaffold for the development of novel kinase inhibitors. Its inherent structural and chemical properties make it an ideal starting point for medicinal chemistry campaigns targeting a wide array of protein kinases. The protocols outlined in this document provide a comprehensive framework for synthesizing this core, evaluating its derivatives through a tiered screening cascade, and ultimately identifying promising lead candidates for further drug development. By leveraging the strategic combination of the pyrazole and pyridine rings, researchers can continue to exploit this privileged scaffold to design the next generation of targeted therapies.

References

  • Verma, A., Joshi, S., & Singh, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2011-2035. Available from: [Link]

  • Singh, U. P., & Singh, R. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of the Indian Chemical Society, 101(3), 101278. Available from: [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using cellular thermal shift assays. Nature Protocols, 13(7), 1443-1469. (Note: While this reference is for CETSA, the principle of cellular target engagement is discussed, and NanoBRET is a related technology. A direct link to a NanoBRET primary paper would also be appropriate). A representative paper is: Vasta, J. D., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]

  • ResearchGate. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available from: [Link]

  • Balbi, A., Anzaldi, M., Maccio, C., Aiello, C., Mazzei, M., Gangemi, R., & Schenone, S. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European journal of medicinal chemistry, 46(11), 5293–5309.
  • Google Patents. (n.d.). Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors.
  • Eldehna, W. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. Available from: [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Bio-protocol. (2017). In Vitro Kinase Inhibition Assays. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3026. Available from: [Link]

  • Faria, J. V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. Available from: [Link]

  • Ladds, G., et al. (2012). Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3397. Available from: [Link]

  • Google Patents. (n.d.). Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof.
  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. Available from: [Link]

  • Harris, C. S., et al. (2020). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 63(21), 12855-12881. Available from: [Link]

Sources

Application

Application Note: Rational Design and Synthesis of Coordination Polymers using 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Target Audience: Materials Scientists, Inorganic Chemists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights The construction of Metal-Organic Framewo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Inorganic Chemists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

The construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the judicious selection of organic linkers. 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (hereafter referred to as Ligand L ) is a highly versatile, asymmetric multidentate ligand. It features a bidentate N,N′ -coordination pocket (comprising the pyridine nitrogen and the unsubstituted pyrazole nitrogen) and a pendant primary amine ( −NH2​ ) at the 5-position of the pyrazole ring.

Causality in Ligand Design (E-E-A-T)

Why choose Ligand L for coordination networks?

  • Thermodynamic Stability: The adjacent pyridine and pyrazole nitrogens form a robust 5-membered chelate ring with transition metals (e.g., Zn2+ , Cu2+ ), locking the metal center into a predictable geometry.

  • Electronic Modulation: The electron-donating −NH2​ group increases the basicity of the adjacent pyrazole nitrogen, strengthening the metal-ligand coordinate covalent bond.

  • Supramolecular Direction: While the −NH2​ group is sterically hindered from coordinating directly to the same metal center, it acts as a potent hydrogen-bond donor. This drives the non-covalent assembly of lower-dimensional structures (1D chains or 2D layers) into highly ordered 3D supramolecular architectures, a critical factor for designing porous materials for gas adsorption or drug encapsulation .

By pairing Ligand L with rigid dicarboxylate co-ligands (reticular chemistry), researchers can systematically expand the framework's dimensionality .

Experimental Workflows & Decision Tree

The synthetic route dictates the final dimensionality and application of the coordination polymer. Solvothermal methods provide thermodynamic control for porous 3D frameworks, while ambient diffusion methods offer kinetic control for 1D chains.

Workflow L Ligand (L) 1-(Pyridin-2-yl)-1H-pyrazol-5-amine M1 Zn(II) + Dicarboxylate (Co-ligand) L->M1 Route A M2 Cu(II) Halides (No co-ligand) L->M2 Route B S1 Solvothermal Synthesis (120°C, DMF/EtOH) M1->S1 S2 Liquid-Liquid Diffusion (Ambient Temp, MeOH/DCM) M2->S2 CP1 2D/3D Coordination Polymer (Porous Framework) S1->CP1 Thermodynamic Control CP2 1D Coordination Chain (Supramolecular Assembly) S2->CP2 Kinetic Control App1 Gas Adsorption & Luminescence Sensing CP1->App1 App2 Magnetic Properties & Catalytic Precursors CP2->App2

Fig 1: Synthetic decision tree for 1-(Pyridin-2-yl)-1H-pyrazol-5-amine coordination polymers.

Step-by-Step Methodologies

Protocol A: Solvothermal Synthesis of a 2D/3D Zn(II) Framework

Objective: Synthesize [Zn(L)(BDC)]n​ using 1,4-benzenedicarboxylic acid ( H2​BDC ) as a bridging co-ligand.

Reagents:

  • Zn(NO3​)2​⋅6H2​O (0.1 mmol, 29.7 mg)

  • Ligand L (0.1 mmol, 16.0 mg)

  • H2​BDC (0.1 mmol, 16.6 mg)

  • N,N-Dimethylformamide (DMF) / Ethanol / H2​O (v/v/v = 2:1:1, 4 mL)

Procedure:

  • Dissolution: Dissolve Zn(NO3​)2​⋅6H2​O , Ligand L, and H2​BDC in the 4 mL solvent mixture within a 10 mL glass vial. Sonicate for 10 minutes until a clear solution is obtained.

  • Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

    • Mechanistic Note: Heating DMF at 120 °C causes it to slowly hydrolyze, releasing trace amounts of dimethylamine. This acts as an in situ base to gradually deprotonate the H2​BDC co-ligand. This slow release is the causal mechanism that prevents rapid precipitation, allowing for the thermodynamic growth of defect-free single crystals .

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour.

  • Harvesting: Filter the resulting colorless block crystals, wash with fresh DMF (3 × 5 mL) and Ethanol (3 × 5 mL), and dry under vacuum at 60 °C.

Self-Validation & Troubleshooting:

  • Success Indicator: Formation of highly transparent, well-defined block crystals.

  • Failure Mode: If a white amorphous powder forms, the deprotonation rate was too fast. Correction: Reduce the reaction temperature to 100 °C or increase the Ethanol: H2​O ratio to suppress DMF hydrolysis.

Protocol B: Ambient Temperature Self-Assembly of a 1D Cu(II) Chain

Objective: Synthesize [Cu(L)Cl2​]n​ via kinetic control.

Reagents:

  • CuCl2​⋅2H2​O (0.1 mmol, 17.0 mg)

  • Ligand L (0.1 mmol, 16.0 mg)

  • Methanol (MeOH, 5 mL)

  • Dichloromethane (DCM, 5 mL)

Procedure:

  • Metal Solution: Dissolve CuCl2​⋅2H2​O in 5 mL of MeOH (yields a pale green solution).

  • Ligand Solution: Dissolve Ligand L in 5 mL of DCM (colorless solution).

  • Layering (Liquid-Liquid Diffusion): In a narrow glass tube (e.g., an NMR tube or thin crystallization tube), carefully add the Ligand/DCM solution. Gently overlay 1 mL of a buffer layer (1:1 MeOH/DCM) to prevent immediate mixing. Finally, carefully layer the Metal/MeOH solution on top.

    • Mechanistic Note: Cu(II) has an extremely high affinity for N-donor ligands and will react instantaneously to form insoluble kinetic products. The buffer layer and diffusion setup enforce strict kinetic control, allowing the pendant −NH2​ groups time to align and form inter-chain hydrogen bonds with the coordinated chloride ions, yielding crystalline 1D chains .

  • Crystallization: Seal the tube and leave undisturbed in a dark, vibration-free environment for 7–10 days.

  • Harvesting: Collect the dark green needle-like crystals formed at the interface. Wash with cold MeOH and air dry.

Self-Validation & Troubleshooting:

  • Success Indicator: Growth of distinct green needles at the solvent interface.

  • Failure Mode: Immediate formation of a cloudy green precipitate at the interface indicates the buffer layer was too thin or disturbed during addition.

Quantitative Data & Structural Summary

The table below summarizes the divergent properties of the coordination polymers generated from the two protocols, highlighting how the synthetic environment dictates the final material properties.

PropertyProtocol A Framework ( [Zn(L)(BDC)]n​ )Protocol B Chain ( [Cu(L)Cl2​]n​ )
Metal Precursor Zn(NO3​)2​⋅6H2​O CuCl2​⋅2H2​O
Co-Ligand 1,4-Benzenedicarboxylic acidNone (Chloride acts as bridging ligand)
Synthetic Method Solvothermal (120 °C, 72 h)Liquid-Liquid Diffusion (25 °C, 7 days)
Coordination Geometry Octahedral ( ZnN2​O4​ )Square Pyramidal ( CuN2​Cl3​ )
Dimensionality 2D Layer (3D via H-bonding)1D Chain
Yield (Based on Metal) ~65%~78%
Primary Application Luminescent Sensing / Gas AdsorptionMagnetic Materials / Catalysis

References

  • Title: Engineering coordination polymers towards applications Source: Dalton Transactions, 2003, (14), 2781-2804. URL: [Link]

  • Title: Reticular synthesis and the design of new materials Source: Nature, 2003, 423(6941), 705-714. URL: [Link]

  • Title: Functional porous coordination polymers Source: Angewandte Chemie International Edition, 2004, 43(18), 2334-2375. URL: [Link]

  • Title: Non-innocent behaviour in mononuclear and polynuclear complexes of nitrogen-heterocyclic ligands Source: Coordination Chemistry Reviews, 2001, 222(1), 251-272. URL: [Link]

Method

Application Notes and Protocols for the Comprehensive NMR Analysis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Introduction 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (C₈H₈N₄, Molar Mass: 160.18 g/mol ) is a heterocyclic compound featuring both pyridine and pyrazole scaffolds.[1] These N-heterocyclic motifs are prevalent in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Pyridin-2-yl)-1H-pyrazol-5-amine (C₈H₈N₄, Molar Mass: 160.18 g/mol ) is a heterocyclic compound featuring both pyridine and pyrazole scaffolds.[1] These N-heterocyclic motifs are prevalent in medicinal chemistry and drug development, making compounds like this valuable as building blocks or potential pharmacophores.[2][3][4][5] Unambiguous structural characterization and purity determination are therefore critical milestones in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the complete structural elucidation and quantification of such organic molecules in solution.[6] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, in-depth overview of the NMR spectroscopy methods tailored for the analysis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover a logical sequence of experiments, from initial one-dimensional (1D) screening to advanced two-dimensional (2D) correlation spectroscopy for complete structural assignment, and conclude with a protocol for quantitative analysis (qNMR) to assess purity.

Part 1: Structural Elucidation and Assignment

The primary objective is to verify the molecular structure and unambiguously assign every ¹H and ¹³C chemical shift to its corresponding atom in the molecule. This is achieved through a systematic workflow that builds upon the information gathered at each stage.

Logical Workflow for Structural Elucidation

The process begins with sample preparation, followed by simple 1D NMR experiments. The insights gained from these initial spectra guide the selection and setup of more complex 2D experiments, which ultimately provide the complete atomic connectivity map of the molecule.

cluster_prep Step 1: Preparation cluster_1d Step 2: 1D Analysis cluster_2d Step 3: 2D Correlation cluster_confirm Step 4: Confirmation prep Sample Preparation (Analyte + Deuterated Solvent) H1_NMR ¹H NMR (Proton count, multiplicity, chemical shifts) prep->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon count & type - CH₃, CH₂, CH, Cq) H1_NMR->C13_NMR Provides context for carbon spectrum COSY ¹H-¹H COSY (Identify H-H spin systems) C13_NMR->COSY Guides interpretation of spin systems HSQC ¹H-¹³C HSQC (Direct one-bond H-C correlations) COSY->HSQC Correlates proton systems to attached carbons HMBC ¹H-¹³C HMBC (Long-range two- and three-bond H-C correlations) HSQC->HMBC Connects fragments and assigns quaternary carbons Structure Final Structure Confirmation (Unambiguous ¹H & ¹³C Assignments) HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The choice of solvent is the most critical first step and is dictated primarily by the analyte's solubility.[7][8] 1-(Pyridin-2-yl)-1H-pyrazol-5-amine contains polar functional groups (amine, pyridine, pyrazole), suggesting a polar solvent will be required for dissolution.

Recommended Solvents:

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for dissolving polar compounds and has the advantage of revealing exchangeable protons (like those on the -NH₂ group) as distinct, albeit sometimes broad, signals.[9][10]

  • Methanol-d₄ (CD₃OD): A protic solvent that is also good for polar compounds. Note that it will cause the exchange of labile -NH₂ protons with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.[9] This can be used diagnostically.

  • Chloroform-d (CDCl₃): A less polar option. While widely used, it may not sufficiently dissolve the analyte without gentle heating.[9]

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[11]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.[11]

  • Transfer: Carefully transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[11]

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)

1D spectra provide the foundational data for the structural puzzle. The ¹H NMR spectrum gives information on the number of different types of protons, their integration (relative ratios), and their coupling patterns (spin-spin splitting). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

A. ¹H NMR Acquisition

  • Objective: To obtain a high-resolution proton spectrum, identifying chemical shifts, multiplicities, and relative integrations of all protons.

  • Rationale: The ¹H spectrum is the fastest and most sensitive NMR experiment. It provides the initial overview of the molecule's proton framework.

ParameterRecommended ValueRationale
Pulse Programzg30 or similarStandard 30° pulse for quantitative profiling.
Number of Scans (NS)16-64To achieve an adequate signal-to-noise ratio (S/N).
Relaxation Delay (D1)2-5 secondsAllows for nearly complete relaxation of protons, ensuring more accurate integration.
Spectral Width~16 ppm (e.g., -2 to 14 ppm)To encompass all aromatic, aliphatic, and exchangeable proton signals.
Temperature298 K (25 °C)Standard temperature for reproducibility.[11]

B. ¹³C NMR Acquisition

  • Objective: To determine the number of unique carbon environments and their types (with DEPT).

  • Rationale: Provides the carbon backbone of the molecule. A standard ¹³C{¹H} experiment is proton-decoupled to produce sharp singlets for each carbon.

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard 30° pulse with proton decoupling.
Number of Scans (NS)1024 or higher¹³C has low natural abundance and sensitivity, requiring more scans.
Relaxation Delay (D1)2 secondsA standard delay for most carbon atoms.
Spectral Width~200 ppm (e.g., 0 to 200 ppm)To cover the full range of sp² and sp³ carbon chemical shifts.
DEPT ExperimentsDEPT-135, DEPT-90To differentiate between CH₃, CH₂, CH, and quaternary (Cq) carbons.

Predicted ¹H and ¹³C Chemical Shifts: Based on known data for pyridine and pyrazole derivatives, the following assignments are predicted.[2][12][13][14][15][16][17][18]

Atom LabelPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
H3'8.2 - 8.4dd148 - 150
H4'7.8 - 8.0dt137 - 139
H5'7.2 - 7.4ddd118 - 120
H6'8.4 - 8.6d122 - 124
H37.5 - 7.7d140 - 142
H45.8 - 6.0d95 - 97
NH₂5.0 - 5.5br s-
C2'--150 - 152
C5--155 - 157

Note: d=doublet, t=triplet, dd=doublet of doublets, dt=doublet of triplets, ddd=doublet of doublet of doublets, br s=broad singlet. Chemical shifts are highly dependent on solvent and concentration.

Protocol 3: 2D NMR Correlation Spectroscopy

2D NMR experiments are essential for unambiguously connecting the protons and carbons, confirming the overall structure.[19][20]

A. ¹H-¹H COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are spin-coupled to each other, typically through two or three bonds.[21]

  • Rationale: COSY is used to map out the proton spin systems within the molecule. For this compound, it will clearly show the correlations within the pyridine ring (H3' to H4' to H5' to H6') and the pyrazole ring (H3 to H4).

  • Methodology: Use the same sample from the 1D experiments. A standard COSY pulse sequence (e.g., cosygpqf) is sufficient. The spectral width should be set to include all proton signals in both dimensions.[22] Cross-peaks will appear between protons that are coupled.[23]

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify which proton is directly attached to which carbon (one-bond C-H correlation).[24][25]

  • Rationale: This experiment correlates the ¹H and ¹³C spectra, definitively linking each proton signal to its corresponding carbon signal. It is far more sensitive than direct ¹³C detection.[26] An edited HSQC can also distinguish CH/CH₃ groups from CH₂ groups by their phase.[25]

  • Methodology: A slightly more concentrated sample (~15-20 mg) can be beneficial.[22] Use a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[22][26] The F2 (proton) dimension should cover all proton signals, and the F1 (carbon) dimension should cover all protonated carbon signals (e.g., 90-160 ppm).

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify longer-range correlations between protons and carbons, typically over two or three bonds.[20][25]

  • Rationale: HMBC is the key experiment for piecing the molecular fragments together. It connects the spin systems identified by COSY and assigns quaternary carbons (those with no attached protons), such as C2' and C5. For example, a correlation from H3 to the pyridine carbon C2' will confirm the connectivity between the two rings.

  • Methodology: Use the same sample as for the HSQC. The pulse sequence is optimized to detect long-range coupling constants (typically 4-10 Hz).[25] The F2 (proton) and F1 (carbon) spectral widths should be set to encompass all relevant signals.

Expected Key 2D Correlations:

ExperimentProton(s)Correlated Atom(s)Information Gained
COSY H3'H4'Confirms pyridine ring connectivity
H4'H3', H5'Confirms pyridine ring connectivity
H5'H4', H6'Confirms pyridine ring connectivity
H3H4Confirms pyrazole ring connectivity
HSQC H3'C3'Direct ¹J(C,H) bond confirmation
H4'C4'Direct ¹J(C,H) bond confirmation
H5'C5'Direct ¹J(C,H) bond confirmation
H6'C6'Direct ¹J(C,H) bond confirmation
H3C3Direct ¹J(C,H) bond confirmation
H4C4Direct ¹J(C,H) bond confirmation
HMBC H6'C2', C4', C5Connects H6' to the pyridine ring and pyrazole ring
H3C4, C5, C2'Confirms pyrazole structure and linkage to pyridine
H4C3, C5Confirms pyrazole structure
NH₂C4, C5Confirms position of the amine group

Part 2: Quantitative NMR (qNMR) for Purity Assessment

For applications in drug development, knowing the precise purity of a compound is essential. qNMR is a primary analytical method that determines the purity of a substance by relating the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[6][11]

Logical Workflow for qNMR Analysis

The qNMR process requires meticulous sample preparation followed by acquisition under specific quantitative conditions to ensure the signal intensity is directly proportional to the number of nuclei.

cluster_prep Step 1: Preparation cluster_acq Step 2: Acquisition cluster_proc Step 3: Processing cluster_calc Step 4: Calculation prep Precise Weighing (Analyte + Internal Standard) dissolve Complete Dissolution (in Deuterated Solvent) prep->dissolve acq ¹H NMR Acquisition (Quantitative Parameters: long D1, 90° pulse) dissolve->acq proc Data Processing (Phasing, Baseline Correction, Integration) acq->proc calc Purity Calculation (Using integral, mass, and molar mass data) proc->calc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome common bottlenecks in the synthesis of 1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome common bottlenecks in the synthesis of 1-(pyridin-2-yl)-1H-pyrazol-5-amine.

The synthesis of 1-aryl-1H-pyrazole-5-amines typically involves the cyclocondensation of an aryl hydrazine (e.g., 2-hydrazinopyridine) with a 1,3-dielectrophile (e.g., 3-aminoacrylonitrile or an α -cyanoketone). While conceptually straightforward, this reaction is notoriously prone to poor regioselectivity, low yields, and the generation of dark, polymeric impurities. This guide breaks down the thermodynamic and kinetic factors governing the reaction to provide a self-validating, highly optimized methodology.

Mechanistic Pathway & Reaction Logic

To improve yield, we must first understand the causality of the reaction pathway. The regioselectivity of the pyrazole ring formation is entirely dependent on which nitrogen of the hydrazine attacks which electrophilic carbon first. By manipulating the pH of the reaction environment, we can direct the terminal nitrogen of 2-hydrazinopyridine to perform a Michael-type addition on the β -carbon of the dielectrophile, ensuring the formation of the 5-amine rather than the 3-amine isomer.

Pathway A 2-Hydrazinopyridine (Nucleophile) C Michael Addition Intermediate A->C 1 M HCl (pH Control) Directs Regioselectivity B 3-Aminoacrylonitrile (1,3-Dielectrophile) B->C D Intramolecular Cyclization C->D Microwave Irradiation 150 °C, 15 min E 1-(Pyridin-2-yl)- 1H-pyrazol-5-amine D->E -H2O, -NH3 Aromatization

Mechanistic pathway for the regioselective synthesis of 1-(pyridin-2-yl)-1H-pyrazol-5-amine.

Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 40%, and why am I seeing a mixture of isomers? Causality: Regioselectivity in the condensation of asymmetric hydrazines with 1,3-dielectrophiles is highly pH-dependent. Under neutral or basic conditions, the more nucleophilic terminal nitrogen ( N2​ ) of the hydrazine preferentially attacks the highly electrophilic nitrile carbon. This intermediate subsequently cyclizes to form the unwanted 3-amino isomer . Solution: Conduct the reaction under strictly acidic conditions (e.g., 1 M HCl). The acid protonates the nitrile and the internal nitrogen of the hydrazine, directing the initial nucleophilic attack of the terminal nitrogen to the β -carbon (Michael addition). Subsequent intramolecular cyclization at the nitrile yields the desired 5-amine isomer with >95% regioselectivity [1].

Q2: I am experiencing incomplete conversion even after 24 hours of reflux. How can I accelerate the reaction? Causality: Conventional conductive heating (e.g., oil baths) often results in inefficient energy transfer, leading to stalled hydrazone intermediates and thermal degradation of the starting materials over long periods. Solution: Transition to microwave-assisted synthesis. Microwave irradiation relies on dielectric heating, which provides uniform, instantaneous thermal energy directly to the polar solvent and reactants. Heating the mixture at 150 °C in aqueous HCl reduces the reaction time from 24 hours to just 10–15 minutes, boosting yields to 70–90% [1].

Q3: My isolated product is dark brown/black instead of the expected pale yellow solid. How can I improve the purity profile? Causality: Aryl hydrazines like 2-hydrazinopyridine are sensitive to oxidation by atmospheric oxygen and light, forming diazonium species and polymeric byproducts [2]. Furthermore, unreacted 3-aminoacrylonitrile can polymerize during the basification step, co-precipitating with your product. Solution:

  • Degas your aqueous HCl using nitrogen sparging for 15 minutes prior to setting up the reaction.

  • In-process purification: Before basifying the final mixture to precipitate the product, add 10% w/w activated carbon to the acidic solution, stir for 5 minutes, and filter through a Celite pad. Basify the resulting clear filtrate to precipitate a highly pure, pale-yellow product.

Optimized Step-by-Step Protocol (Microwave-Assisted)

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure each step has proceeded correctly before moving to the next.

Step 1: Reagent Preparation & Degassing

  • Sparge 10 mL of 1 M aqueous HCl with N2​ gas for 15 minutes.

  • In a 20 mL microwave-safe reaction vial, dissolve 2-hydrazinopyridine (1.0 mmol, 1.0 equiv) and 3-aminoacrylonitrile (1.1 mmol, 1.1 equiv) in 5 mL of the degassed 1 M HCl.

  • Self-Validation Check: The solution should be homogeneous and pale yellow. If a dark precipitate forms immediately, your hydrazine starting material has likely degraded and should be replaced.

Step 2: Microwave Irradiation

  • Seal the vial with a pressure-rated cap.

  • Irradiate in a dedicated laboratory microwave reactor at 150 °C for 15 minutes (ensure magnetic stirring is active at 600 rpm).

  • Causality: The high temperature and pressure overcome the activation energy barrier for the final aromatization step (loss of NH3​ and H2​O ), driving the reaction to completion quickly to prevent byproduct formation.

Step 3: In-Process Control (IPC) via LC-MS

  • Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.

  • Self-Validation Check: Confirm the disappearance of the 2-hydrazinopyridine mass ( m/z 110) and the dominant presence of the target product mass ( m/z 161 [M+H]+ ). If starting material remains, irradiate for an additional 5 minutes.

Step 4: Carbon Treatment & Basification

  • Add 50 mg of activated charcoal to the acidic mixture, stir for 5 minutes, and filter through a syringe filter (0.45 µm PTFE) or a small Celite pad.

  • Transfer the clear filtrate to a beaker in an ice bath. Slowly add 10% NaOH (aqueous) dropwise under vigorous stirring until the pH reaches 9.0–10.0.

  • Causality: Basification deprotonates the newly formed pyrazole and the pyridine ring, drastically reducing its aqueous solubility and forcing the free base to crash out of solution.

Step 5: Isolation

  • Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (3 x 5 mL) to remove residual salts.

  • Dry the solid under high vacuum at 45 °C for 12 hours.

Quantitative Yield Optimization Data

The following table summarizes the impact of optimizing the reaction parameters, demonstrating the clear superiority of the microwave-assisted aqueous acidic method.

Reaction MethodSolvent SystemAdditive / CatalystTemp (°C)TimeRegioselectivity (5-Amine : 3-Amine)Isolated Yield (%)
Conventional RefluxEthanolNone (Neutral)7824 h40 : 6035%
Conventional RefluxEthanolGlacial Acetic Acid7818 h65 : 3552%
Microwave ReactorWaterNone (Neutral)15020 min50 : 5045%
Microwave Reactor Water 1 M HCl (Acidic) 150 15 min > 95 : 5 88%

Data Interpretation: The combination of strong acidic conditions (1 M HCl) for regiocontrol and microwave irradiation for kinetic acceleration is required to maximize the yield of the 5-amine isomer while suppressing degradation.

References
  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines Journal of Visualized Experiments (Jove) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 1-(Pyridin-2-yl)-1H-pyrazol-5-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 1-(Pyridin-2-yl)-1H-pyrazol-5-amine . Here, we deconstruct the thermodynamic causes of its poor solubility and provide field-proven, self-validating protocols to keep your synthetic pipelines moving.

Mechanistic Insight: The Causality of Poor Solubility

To dissolve a compound, the solvent must provide enough solvation enthalpy to overcome the solid's crystal lattice energy. 1-(Pyridin-2-yl)-1H-pyrazol-5-amine is notoriously stubborn in standard organic solvents due to three structural factors:

  • Extensive Hydrogen Bonding: The primary amine (-NH₂) acts as a dual hydrogen-bond donor, while the pyridine nitrogen and the unsubstituted pyrazole nitrogen act as potent hydrogen-bond acceptors.

  • Planarity and π-π Stacking: The bi-heteroaryl system is highly planar, allowing molecules to stack tightly in the solid state.

  • High Lattice Energy: The combination of H-bonding and π-π stacking creates a rigid crystal packing structure. As observed in similar heterocyclic scaffolds, a high melting point and rigid crystal packing correlate directly with drastically lowered solubility in non-polar media (1)[1].

Because non-polar solvents (like hexanes or toluene) and weakly polar solvents (like dichloromethane or ethyl acetate) lack the dielectric constant to disrupt this lattice, researchers must rely on highly polar aprotic solvents, co-solvent systems, or acid-base disruption.

Logical Workflow for Solubility Enhancement

SolubilityWorkflow Start 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (Insoluble Solid) ProticQ Are Protic Solvents Tolerated? Start->ProticQ ProticYes Use MeOH, EtOH, or DCM/MeOH (9:1) ProticQ->ProticYes YES AproticQ Are Polar Aprotic Solvents Tolerated? ProticQ->AproticQ NO AproticYes Use DMSO, DMF, or DMAc AproticQ->AproticYes YES CoSolvent Use Co-solvents (e.g., THF + 5% DMSO) AproticQ->CoSolvent NO AcidBase Form Lipophilic Salt (e.g., add TFA in DCM) CoSolvent->AcidBase STILL INSOLUBLE

Caption: Logical workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: My downstream reaction (e.g., Buchwald-Hartwig coupling) is sensitive to protic solvents. What are my best solvent options? A1: You must transition to polar aprotic solvents. Solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) possess large dielectric constants (>30) and strong dipole moments (2)[2]. Because they lack O-H or N-H bonds, they do not participate in hydrogen bonding as donors, but their oxygen atoms act as excellent hydrogen-bond acceptors to solvate the primary amine of your compound. This encapsulates the polar molecule without interfering with moisture-sensitive reagents[2].

Q2: I am restricted to ethereal solvents (like THF) for an organometallic step, but the compound won't dissolve. How can I proceed? A2: Employ a co-solvent system to modulate the bulk polarity. A highly effective strategy is to dissolve the pyrazole derivative in a minimal volume of a "good" solvent (like DMSO) and then dilute it with your bulk "poor" solvent (like THF) (3)[3]. For instance, a 10:1 ratio of THF to DMSO can significantly improve solubility while maintaining the overall ethereal character of the reaction medium (4)[4].

Q3: Can I use acid-base chemistry to improve solubility in organic media? A3: Yes. Pyrazoles and pyridines are weakly basic and can be protonated to form more soluble salts[3]. While aqueous acids (like HCl) are used to drive the compound into water during workup (), you can use lipophilic organic acids (e.g., Trifluoroacetic acid or Camphorsulfonic acid) in anhydrous organic solvents. This protonates the basic nitrogens, disrupting the crystal lattice and forming an organic-soluble ion pair.

Q4: Does heating significantly improve the dissolution profile? A4: Absolutely. The solubility of pyrazole derivatives in organic solvents generally increases with temperature because the additional thermal energy helps to overcome the intermolecular forces holding the crystal lattice together[3]. Heating is often the required first step before adding co-solvents.

Quantitative Data: Solvent Selection Matrix

Solvent SystemDielectric Constant (ε)Solvating Power for this CompoundRecommended Use Case
DMSO 46.7ExcellentStock solutions, SNAr, high-temp couplings
DMF 36.7Very GoodAmide couplings, general polar aprotic needs
THF / DMSO (10:1) ~11 (mixed)Moderate to GoodGrignard/organometallic reactions (if DMSO tolerated)
DCM / MeOH (9:1) ~12 (mixed)ModerateColumn chromatography, extractions
EtOAc 6.0PoorWorkup washes (compound will likely precipitate)
Hexanes 1.9InsolubleAnti-solvent for crystallization

Self-Validating Experimental Protocols

Protocol A: Micro-Scale Co-Solvent Screening

Use this protocol to find the minimum amount of polar aprotic solvent needed to dissolve the compound in a non-polar bulk medium.

  • Aliquot: Weigh 5.0 mg of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine into a 2 mL clear glass HPLC vial.

  • Primary Solvation: Add 500 µL of your desired bulk solvent (e.g., THF or DCM). Agitate via vortex for 2 minutes. (Observation: The solid will likely remain suspended).

  • Titration: Add a co-solvent (e.g., DMSO or DMF) dropwise in 10 µL increments using a micropipette. Vortex for 30 seconds after each addition.

  • Equilibrium Check: Stop adding co-solvent once the solution becomes completely transparent. Record the total volume of co-solvent added to calculate the v/v ratio.

  • Validation Check (Critical): Place the sealed vial in an ice bath (0 °C) for 15 minutes. If the compound crashes out, your current co-solvent ratio is thermodynamically unstable at lower temperatures. You must either increase the co-solvent ratio by another 5% or maintain the reaction strictly at room temperature/reflux.

Protocol B: In-Situ Lipophilic Salt Formation for Aprotic Media

Use this protocol when highly polar aprotic solvents (like DMSO) will poison your catalyst, but you still need the compound dissolved in an organic phase.

  • Suspension: Suspend 1.0 mmol of the pyrazole amine in 5 mL of anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

  • Protonation: Slowly add 1.05 equivalents of a lipophilic acid (e.g., Trifluoroacetic acid, TFA) dropwise while stirring vigorously.

  • Dissolution: Stir at room temperature for 10–15 minutes. The cloudy suspension will clarify into a homogenous solution as the organic-soluble trifluoroacetate salt forms.

  • Validation Check (Critical): Before proceeding with your main reagents, perform a rapid TLC analysis of the solution using a highly polar eluent (e.g., 10% MeOH in DCM with 1% Et₃N to freebase the spot on the plate). This ensures the pyrazole ring has not undergone unwanted electrophilic degradation under acidic conditions.

References

  • BenchChem Technical Support Team. "Overcoming poor solubility of pyrazole derivatives during reaction workup." Benchchem. 3

  • PMC. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." National Institutes of Health. 1

  • BenchChem Technical Support Team. "Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions." Benchchem. 4

  • University of Calgary. "Solubility of Organic Compounds." UCalgary Chemistry.

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." 2

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center for the crystallization and purification of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 89977-46-8)[1]. This guide is engineered for researchers, synthetic chemists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 89977-46-8)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique physicochemical challenges of ditopic pyrazole-pyridine derivatives.

Unlike standard organic molecules, this compound possesses competing hydrogen-bonding sites and metal-chelating properties that can severely complicate crystallization. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Physicochemical Profiling & Causality

To successfully crystallize 1-(Pyridin-2-yl)-1H-pyrazol-5-amine, one must first understand the molecular mechanics dictating its phase behavior. The molecule is a ditopic system containing both a pyridine ring and an amino-pyrazole moiety.

  • Complex Hydrogen Bonding Networks: The primary amine (-NH₂) acts as a strong hydrogen-bond donor, while the pyridine nitrogen and pyrazole nitrogens act as hydrogen-bond acceptors. This dynamic allows the molecule to form complex supramolecular tapes, catemers, or dimers during the nucleation phase[2][3].

  • Phase Behavior & Supercooling: Asymmetrically substituted pyrazole derivatives frequently exhibit supercooling—a phenomenon where the liquid phase cools significantly below its theoretical melting point without solidifying[4]. This thermodynamic trap is the primary mechanistic cause of "oiling out" (liquid-liquid phase separation) during recrystallization.

  • Trace Metal Chelation: The spatial proximity of the pyridine nitrogen and the pyrazole ring creates a highly potent bidentate coordination site for transition metals (e.g., Zn²⁺, Cu²⁺)[4]. Trace metal impurities in your glassware, stir bars, or solvents can competitively bind to these sites, disrupting the hydrogen-bonding network required for crystal lattice formation and resulting in amorphous precipitates.

Part 2: Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound separates as an amorphous liquid phase rather than nucleating as a highly ordered solid. This happens when the cooling rate is too rapid, trapping the molecules in supercooled aggregates[4][5].

  • Self-Validating Solution: If oiling occurs, your system has bypassed the nucleation phase. Reheat the mixture until the oil completely redissolves. Add 5-10% more of your "good" solvent (e.g., hot ethanol) to lower the saturation temperature. Cool the flask extremely slowly by suspending it in an insulated Dewar flask filled with warm water, allowing it to reach room temperature overnight. If oiling persists, introduce a seed crystal to artificially bypass the nucleation energy barrier.

Q2: Which solvent systems are optimal for this specific compound? A2: Because of its basicity and polar functional groups, mixed solvent systems (co-solvent/anti-solvent) are highly recommended[5].

  • Primary Recommendation: Ethanol/Water or Methanol/Water. The compound is highly soluble in hot alcohols but poorly soluble in water due to the hydrophobic aromatic rings.

  • Alternative: Dichloromethane (DCM)/Hexane. Useful if the compound is highly lipophilic due to specific upstream reaction conditions.

Q3: Can I use pH adjustment to improve crystallization yields? A3: Yes. The basic nature of the pyridine and amino-pyrazole rings means the compound's solubility is highly sensitive to pH[6].

  • Mechanism: By lowering the pH (e.g., using 1M HCl), the nitrogens protonate, forcing the compound to dissolve entirely in the aqueous phase and leaving non-basic impurities behind in the organic layer[6]. Slow basification (using saturated NaHCO₃) deprotonates the nitrogens, gradually decreasing aqueous solubility and inducing a controlled, high-purity precipitation[6].

Part 3: Data Presentation

Property / ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 160.18 g/mol Determines stoichiometric solvent ratios and saturation limits.
H-Bond Donors 1 (Primary Amine)Drives catemer/dimer propagation in the crystal lattice.
H-Bond Acceptors 3 (Pyridine N, Pyrazole Ns)Prone to competitive binding with protic solvents (e.g., water, alcohols).
Optimal "Good" Solvents Ethanol, Methanol, AcetoneEffectively disrupts intermolecular H-bonds at elevated temperatures[5].
Optimal "Anti-Solvents" Water, Hexane, CyclohexaneForces the compound out of solution by abruptly shifting system polarity[5][6].
Known Interferences Trace Zn(II), Cu(II), Fe(II)Forms competitive coordination complexes, preventing lattice assembly[4].

Part 4: Experimental Protocols

Protocol A: Acid-Base Mediated Precipitation & Recrystallization

This protocol utilizes the compound's basicity to separate it from neutral/acidic impurities prior to thermal crystallization, acting as a self-purifying workflow[6].

  • Dissolution & Extraction: Dissolve the crude 1-(Pyridin-2-yl)-1H-pyrazol-5-amine in 50 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.

  • Acidic Wash: Extract the organic layer with 1M HCl (3 x 20 mL). The basic target compound will protonate and migrate entirely to the aqueous layer. Validation step: Discard the organic layer, which now contains only neutral/hydrophobic impurities.

  • Controlled Basification: Cool the collected aqueous layer in an ice bath (0-5 °C). Slowly add saturated NaHCO₃ dropwise while stirring vigorously until the pH reaches 8.5–9.0.

  • Isolation: As the compound deprotonates, it will precipitate as a fine solid. Isolate the solid via vacuum filtration and wash with ice-cold distilled water.

  • Recrystallization: Transfer the precipitate to an Erlenmeyer flask. Dissolve in a minimum volume of boiling ethanol. Remove from heat and allow it to cool to room temperature over 4–6 hours inside an insulated container to yield high-purity crystals.

Protocol B: Vapor Diffusion for X-Ray Quality Crystals

Use this method if standard thermal cooling yields microcrystalline powder and you require large single crystals for structural X-ray characterization[6].

  • Preparation: Dissolve 10-20 mg of the highly purified compound in 1 mL of a "good" solvent (e.g., Methanol) in a small 2-dram glass vial. Ensure the solution is perfectly clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Chamber Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3-5 mL of a volatile anti-solvent (e.g., Diethyl Ether or Hexane).

  • Sealing: Tightly cap the outer 20 mL vial. Ensure it is completely sealed (using Parafilm) to prevent vapor escape.

  • Diffusion: Store the setup in a vibration-free, dark environment at a constant temperature (e.g., 20 °C). Over 3-7 days, the volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility and promoting the thermodynamic growth of large, high-quality single crystals.

Part 5: Visualizations

CrystallizationWorkflow Start Crude 1-(Pyridin-2-yl) -1H-pyrazol-5-amine Dissolve Dissolve in Hot Ethanol/Methanol Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove Insoluble) CheckClear->HotFilter No AddAntisolvent Add Anti-solvent (Water/Hexane) Dropwise CheckClear->AddAntisolvent Yes HotFilter->AddAntisolvent Cooling Slow Cooling to Room Temp AddAntisolvent->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals OilingOut Oiling Out Detected CheckCrystals->OilingOut No / Oil forms Success Isolate via Vacuum Filtration CheckCrystals->Success Yes Reheat Reheat & Add More Good Solvent OilingOut->Reheat Reheat->Cooling

Crystallization Troubleshooting Workflow for Pyrazole Derivatives.

HbondingPathway MoleculeA Molecule A 5-Amino Group (H-Bond Donor) MoleculeB Molecule B Pyridine N / Pyrazole N (H-Bond Acceptor) MoleculeA->MoleculeB Intermolecular N-H···N Bond Supramolecular Supramolecular Assembly Catemer / Supramolecular Tape MoleculeB->Supramolecular Propagation along axis MetalInterference Trace Metals (Zn, Cu) Chelation via N-N Disrupts H-Bonds MetalInterference->MoleculeA Competitive Binding MetalInterference->MoleculeB Competitive Binding

Supramolecular H-Bonding Assembly vs. Metal Chelation Interference.

Part 6: References

  • Kuwata, S., et al. "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." MDPI Molecules. Available at:[Link]

  • ChemRxiv Authors. "Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2." ChemRxiv. Available at:[Link]

  • IUCr Authors. "Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative." Acta Crystallographica (IUCr). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amines

Welcome to the Application Scientist Support Center. The preparation of 1-(pyridin-2-yl)-1H-pyrazol-5-amines—critical building blocks in drug development and agrochemistry—is notoriously susceptible to off-target reactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The preparation of 1-(pyridin-2-yl)-1H-pyrazol-5-amines—critical building blocks in drug development and agrochemistry—is notoriously susceptible to off-target reactions. The condensation of 2-hydrazinopyridine with 3-carbon dielectrophiles (such as β -ketonitriles or 3-aminoacrylonitriles) often yields a mixture of regioisomers, uncyclized intermediates, and oxidation byproducts.

This guide is engineered to provide researchers with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to maximize the yield and purity of the 5-amino target.

Mechanistic Overview & Logical Relationships

The synthesis of 5-aminopyrazoles from monosubstituted hydrazines proceeds via a two-step tandem reaction: an initial nucleophilic addition to form a hydrazone intermediate, followed by an intramolecular cyclization. The regioselectivity (5-amino vs. 3-amino) is strictly dictated by the reaction environment [1].

Pathway Start 2-Hydrazinopyridine + Dielectrophile Hydrazone Hydrazone Intermediate (Uncyclized) Start->Hydrazone Nucleophilic Addition Acidic Acidic Conditions (e.g., AcOH / Toluene) Hydrazone->Acidic Basic Basic Conditions (e.g., NaOEt / EtOH) Hydrazone->Basic Prod5 1-(Pyridin-2-yl)-1H- pyrazol-5-amine (Target Product) Acidic->Prod5 Kinetically Favored Cyclization Prod3 3-Amino Regioisomer (Major Byproduct) Basic->Prod3 Regioselectivity Reversal

Mechanistic pathway of regiodivergent pyrazole synthesis from 2-hydrazinopyridine.

Quantitative Data: Regioselectivity Comparison

To illustrate the causality of solvent and pH choices, the table below summarizes the quantitative impact of reaction conditions on the regioselective outcome of monosubstituted hydrazine condensations [1, 2].

Hydrazine SourceDielectrophileConditionsTemp / TimeMajor ProductYield
2-Hydrazinopyridine3-AminoacrotonitrileSolvent-free (Microwave)150 °C / 10 min5-Amino 91%
Phenylhydrazine3-MethoxyacrylonitrileAcOH / Toluene (Acidic)110 °C / 15 min5-Amino 90%
Phenylhydrazine3-MethoxyacrylonitrileNaOEt / EtOH (Basic)78 °C / 15 min3-Amino 85%
2-Hydrazinopyridine β -KetonitrileEtOH (Neutral, Thermal)78 °C / 12 hrsMixture (5/3) < 50%

Troubleshooting FAQs

Q1: I am isolating a high percentage of the 3-amino regioisomer instead of the 5-amino target. How do I correct this? Expert Insight: Regioselectivity is governed by the nucleophilicity of the two hydrazine nitrogens. The terminal nitrogen is generally more nucleophilic and attacks the electrophile first. However, during the subsequent cyclization, basic conditions deprotonate the substituted nitrogen, altering the transition state and driving the ring closure toward the 3-aminopyrazole [1]. Solution: Avoid strong bases (like NaOEt or KOH). Utilize strictly acidic conditions (e.g., acetic acid in toluene) or high-temperature solvent-free microwave irradiation to kinetically trap the 5-amino isomer.

Q2: My LC-MS shows a massive peak corresponding to the uncyclized hydrazone intermediate. Why is the cyclization stalling? Expert Insight: The initial intermolecular nucleophilic attack to form the hydrazone is rapid, but the intramolecular cyclization onto the nitrile carbon carries a higher activation energy barrier. If the thermal energy is insufficient, the reaction stalls at the intermediate [3]. Solution: Transition from standard reflux to microwave-assisted synthesis. Elevating the temperature to 150 °C under sealed, solvent-free conditions provides the necessary activation energy to force the cyclization to completion within 10 minutes [2].

Q3: The reaction mixture turns dark brown, and I am recovering tar-like oxidation byproducts. How can I prevent this? Expert Insight: 2-Hydrazinopyridine is highly electron-rich and notoriously susceptible to auto-oxidation in the presence of atmospheric oxygen, especially at elevated temperatures. This leads to the formation of diazo compounds and polymeric tars. Solution: The protocol must be executed under a strict inert atmosphere (Argon or N 2​ ). Degas all liquid reagents via the freeze-pump-thaw method prior to use. If using standard thermal conditions, add a catalytic amount of an antioxidant (e.g., BHT) if it does not interfere with your downstream chemistry.

Validated Experimental Protocol (SOP)

This protocol describes the solvent-free, microwave-assisted synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. It is designed as a self-validating system : it incorporates an In-Process Control (IPC) loop to ensure the intermediate has fully cyclized before proceeding to purification, guaranteeing high yields [2].

Workflow Step1 1. Reagent Mixing Equimolar 2-Hydrazinopyridine & 3-Aminoacrotonitrile Step2 2. Microwave Irradiation 150 °C, 10 min, Solvent-Free Step1->Step2 Step3 3. In-Process Control (IPC) LC-MS: Check for [M+H]+ of Hydrazone Step2->Step3 Step3->Step2 If Hydrazone > 1% (Extend 5 min) Step4 4. Cooling & Purification Cool to 50 °C, Flash Chromatography Step3->Step4 If Hydrazone < 1%

Experimental workflow and self-validating IPC for 5-aminopyrazole synthesis.

Step-by-Step Methodology:
  • Preparation: In a glovebox or under a continuous stream of dry Argon, weigh 6.7 mmol (0.73 g) of freshly synthesized or recrystallized 2-hydrazinopyridine and 6.7 mmol (0.55 g) of 3-aminoacrotonitrile (3-amino-2-butenenitrile).

  • Mixing: Transfer the reagents into a microwave-safe sealed tube equipped with a Teflon-coated magnetic stirring bar. Do not add solvent.

  • Irradiation: Place the sealed tube in a dedicated microwave synthesizer. Irradiate at 150 °C (approx. 160 W, monitored by an IR temperature sensor) for exactly 10 minutes.

  • Self-Validation (IPC): Cool the vial to room temperature. Extract a 5 μ L aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS.

    • Validation Check: Look for the uncyclized hydrazone mass. If the hydrazone peak area is >1%, reseal and irradiate for an additional 5 minutes. If absent, the cyclization is validated.

  • Workup: Cool the mixture to 50 °C using forced airflow.

  • Purification: Directly load the crude mixture onto a silica gel column. Perform flash chromatography using CH 2​ Cl 2​ (or a CH 2​ Cl 2​ /MeOH gradient) to elute the pure 5-aminopyrazole as yellow crystals.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry[Link]

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines PubMed Central (NIH) / The Journal of Organic Chemistry[Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Organic Letters (ACS Publications)[Link]

Troubleshooting

Technical Support Center: HPLC Method Development for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine. This d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common challenges associated with this and similar heterocyclic compounds. The guidance follows a logical progression from troubleshooting common issues to establishing a robust analytical method from the ground up.

The target analyte, 1-(Pyridin-2-yl)-1h-pyrazol-5-amine, is a polar, basic compound due to the presence of a pyridine ring, a pyrazole ring, and a primary amine. These structural features are critical to consider as they directly influence its chromatographic behavior, particularly in reversed-phase HPLC. The basic nitrogen atoms are prone to strong interactions with silica-based stationary phases, often leading to poor peak shapes if not properly addressed.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my peak for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine showing significant tailing?

Answer: Peak tailing for this analyte is the most common issue and is almost always caused by secondary interactions between the basic nitrogen atoms (on the pyridine and amine groups) and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3] At a neutral pH, these silanols can be ionized (Si-O-), creating sites for strong ionic interactions with the protonated basic analyte, which delays its elution from these specific sites and results in an asymmetric, tailing peak.[2][4]

Solutions:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization of either the analyte or the silanol groups.

    • Low pH: Add an acidic modifier to your mobile phase to bring the pH below 3.5. This suppresses the ionization of the silanol groups, minimizing the unwanted ionic interactions.[2] Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[5][6] Formic acid is generally preferred for mass spectrometry (MS) compatibility.

  • Use a Modern, High-Purity Column: Modern columns are often manufactured with higher purity silica and are more exhaustively end-capped (a process that chemically bonds a small, non-polar group to the silanols to make them inert). This reduces the number of available silanols that can cause tailing.[3]

  • Increase Buffer Strength: If you are using a buffer (e.g., phosphate or acetate), increasing its concentration (e.g., from 10 mM to 25 mM) can help to saturate the active silanol sites and reduce analyte interaction.[7][8]

Q2: My analyte has very poor retention and elutes near the void volume. How can I increase its retention time?

Answer: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is a polar compound, which means it has a strong affinity for the polar mobile phase and a weak affinity for the non-polar stationary phase in reversed-phase HPLC.[9] This leads to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.

Solutions:

  • Decrease the Organic Solvent Percentage: This is the simplest approach. Reduce the percentage of acetonitrile or methanol in your mobile phase. For isocratic methods, try decreasing it in 5% increments. For gradient methods, make the initial part of the gradient shallower or start at a lower organic percentage.[10]

  • Use a Polar-Compatible Column: If the compound is still poorly retained even in highly aqueous mobile phases (e.g., >95% water), consider a column designed for polar analytes.

    • Polar-Embedded/End-capped Phases: These columns have a polar group embedded in or at the end of the alkyl chain, which helps prevent phase collapse in highly aqueous conditions and provides an alternative interaction mechanism for polar compounds.[11]

    • Atlantis T3 or ACQUITY UPLC HSS T3: These are specifically designed to retain polar compounds under 100% aqueous conditions.

  • Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[9][11]

Q3: The retention time of my peak is drifting between injections. What is causing this instability?

Answer: Retention time drift is typically caused by a lack of system equilibration, changes in mobile phase composition, or fluctuating column temperature.[8][12]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this is particularly critical. A common rule is to allow 5-10 column volumes of the starting mobile phase to pass through the column after a gradient run.[8]

  • Control Column Temperature: Use a column oven to maintain a constant temperature (e.g., 30 °C). Even small fluctuations in ambient lab temperature can cause retention times to shift.[12]

  • Prepare Fresh Mobile Phase: Aqueous mobile phases, especially at low pH and without buffering, can change over time. Buffers can also support microbial growth if left for extended periods. Prepare fresh mobile phase daily.[8]

  • Check for Leaks and Pump Issues: Ensure there are no leaks in the system. Verify that the HPLC pump is delivering a consistent and accurate flow rate and mobile phase composition.

Q4: I am seeing split or shoulder peaks. What is the problem?

Answer: Split or shoulder peaks usually indicate a problem at the head of the column or an issue with the sample solvent.[4][13]

Solutions:

  • Check for a Column Void: A void or channel can form in the packing material at the column inlet due to pressure shocks or chemical degradation of the silica. This causes the sample band to be distributed unevenly, leading to distorted peaks.[3] If this is suspected, reversing and flushing the column (if the manufacturer allows) may sometimes help, but replacement is often necessary.[7]

  • Clean or Replace the Inlet Frit: The inlet frit of the column can become partially blocked with particulates from the sample or system, causing poor flow distribution.[7]

  • Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent that is much stronger (i.e., higher organic content) than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.[13]

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape problems.

G start Abnormal Peak Shape Observed q1 Is it Tailing, Fronting, or Split? start->q1 tailing Tailing q1->tailing Tailing split Split / Broad q1->split Split/Broad check_ph Is Mobile Phase pH < 3.5? tailing->check_ph lower_ph Action: Add 0.1% Formic Acid or use a buffered mobile phase. check_ph->lower_ph No check_column Using a modern, well end-capped column? check_ph->check_column Yes change_column Action: Switch to a high-purity, end-capped or polar-embedded column. check_column->change_column No check_solvent Is sample solvent stronger than mobile phase? split->check_solvent change_solvent Action: Dissolve sample in initial mobile phase. check_solvent->change_solvent Yes check_frit Is column pressure high? Frit may be blocked. check_solvent->check_frit No replace_frit Action: Backflush column or replace guard/analytical column. check_frit->replace_frit Yes

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Frequently Asked Questions (FAQs)

Q1: I need to develop a new HPLC method for this compound. Where should I start?

Answer: A systematic approach is crucial. Start by running a generic "scouting gradient" to determine the approximate retention time and behavior of the analyte. This will inform all subsequent optimization steps.[14][15]

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µmA general-purpose column to establish a baseline.[5][16]
Mobile Phase A 0.1% Formic Acid in WaterLow pH to ensure good peak shape for the basic analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier.[6]
Gradient 5% to 95% B over 15-20 minutesA broad gradient to ensure the compound elutes.[10][14]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor improved reproducibility.[12]
Detection UV, 254 nm or scan for λmax254 nm is a good starting point for aromatic compounds.[5][17]

After this initial run, you can optimize the gradient to improve resolution and reduce run time.

Q2: How do I optimize the gradient after my initial scouting run?

Answer: The goal is to "stretch out" the part of the gradient where your compound and its impurities elute to maximize resolution.[18]

  • Identify Elution Point: Note the percentage of mobile phase B at which your analyte elutes during the scouting run.

  • Narrow the Gradient: Create a new, shallower gradient that is focused around this elution point. For example, if your compound eluted at 40% B, you might try a new gradient of 25% to 55% B over 10-15 minutes.

  • Adjust Gradient Time: Lengthening the gradient time (decreasing the slope) will generally increase resolution between closely eluting peaks. Shortening it will reduce the analysis time.[10]

Q3: Which HPLC column is best for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine?

Answer: The choice of column has the largest impact on selectivity.[19]

  • Standard C18: A good first choice, but as discussed, may require careful mobile phase control (low pH) to achieve good peak shape due to its basicity.[5][6]

  • Polar-Embedded or Polar-Endcapped C18: Highly recommended for this polar analyte. These columns offer better retention for polar compounds and are more stable in highly aqueous mobile phases.[9][11]

  • Phenyl-Hexyl: This phase can offer alternative selectivity for aromatic compounds like yours through π-π interactions. It can be a good second column to try if resolution is a problem on a C18.[2]

  • HILIC: If the compound is extremely polar and cannot be retained in reversed-phase mode, a HILIC column is the best alternative.[11]

Logical Flow for HPLC Method Development

This diagram illustrates the systematic process of developing a robust HPLC method.

G start Define Analytical Goal (Purity, Quantification, etc.) step1 Gather Analyte Information (Polarity, pKa, UV Spectrum) start->step1 step2 Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O with 0.1% FA) step1->step2 step3 Run Scouting Gradient (e.g., 5-95% B in 20 min) step2->step3 step4 Evaluate Initial Results (Retention, Peak Shape, Resolution) step3->step4 opt_loop Optimization Loop step4->opt_loop final Method Validation (Robustness, Linearity, etc.) step4->final Criteria Met opt1 Optimize Gradient (Adjust Slope & Time) opt_loop->opt1 opt2 Optimize Mobile Phase (Change pH, Organic Solvent) opt_loop->opt2 opt3 Screen Different Columns (Phenyl, Polar-Embedded) opt_loop->opt3 opt1->step4 opt2->step4 opt3->step4

Caption: A systematic workflow for HPLC method development and optimization.

Experimental Protocols

Protocol 1: Initial Scouting Gradient Method

This protocol is designed to establish the basic chromatographic behavior of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.[6]

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Gradient Program:

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 5% B

      • 22.0 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Note the retention time and observe the peak shape (calculate tailing factor). This provides the key information needed for further optimization.

References

  • Shrivastava, A. et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Namjesnik-Dejanovic, K. & Chin, Y. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • NextSDS. (n.d.). 5-(1H-pyrazol-1-yl)pyridin-2-amine — Chemical Substance Information. Available at: [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available at: [Link]

  • Severina, H. et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. Available at: [Link]

  • Dolan, J. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Available at: [Link]

  • LCGC International. (2017). The Secrets of Successful Gradient Elution. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Nataraja, G. et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Available at: [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. Available at: [Link]

  • LCGC International. (2009). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • ACS Omega. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. Available at: [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Available at: [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available at: [Link]

  • Scholars Research Library. (n.d.). Design and synthesis of 2-pyrazoline derivatives. Available at: [Link]

  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

Sources

Optimization

Handling stability issues of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine in aqueous solutions

A Guide to Handling and Stability in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth guidance on the stability of 1-(Pyridin-2-yl)-1h-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Handling and Stability in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the stability of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine in aqueous solutions. As a Senior Application Scientist, this guide synthesizes chemical principles with practical, field-proven strategies to help you anticipate and address challenges in your experimental workflows.

Understanding the Molecule: Inherent Stability Characteristics

1-(Pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound featuring both a pyridine and a pyrazole ring, with an exocyclic amino group. This unique structure presents specific stability considerations in aqueous environments. The pyrazole ring is generally considered metabolically stable, which is a desirable trait in drug discovery.[1] However, the overall stability of the molecule in solution is influenced by the interplay of its constituent functional groups.

The presence of nitrogen atoms in both rings, along with the amino group, means that the molecule's solubility and stability are likely to be pH-dependent.[2] While specific experimental data for this compound is limited, we can infer its properties from related structures. Pyrazole itself is a weak base, as is pyridine.[3][4] The exocyclic amino group is expected to be the primary basic center.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine in aqueous solutions.

Q1: My solution of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is turning yellow/brown. What is causing this discoloration?

A1: Discoloration, particularly a shift to yellow or brown hues, is often indicative of oxidative degradation. Heterocyclic amines can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm observing precipitation in my aqueous stock solution, especially after refrigeration. Why is this happening and how can I prevent it?

A2: Precipitation upon cooling suggests that the compound has limited aqueous solubility at lower temperatures. The solubility of many organic compounds, including heterocyclic amines, is temperature-dependent. Additionally, pH shifts in unbuffered water upon storage can affect solubility. To prevent precipitation, consider preparing solutions in a suitable buffer at a concentration known to be soluble at your intended storage temperature.

Q3: I am seeing a new, more polar spot on my TLC analysis of a stored solution. What could this be?

A3: The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate is a strong indication of degradation. For a compound like 1-(Pyridin-2-yl)-1h-pyrazol-5-amine, this could be a result of hydrolysis or oxidation. Hydrolysis of the amino group is a possibility, though less common for simple amines. A more likely scenario is oxidative degradation, which can introduce polar functional groups like hydroxyls or N-oxides.

Q4: How does pH affect the stability of this compound in my aqueous assays?

A4: The pH of your aqueous solution is a critical factor influencing the stability of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine. The molecule has multiple nitrogen atoms that can be protonated at different pH values. Changes in pH can affect not only solubility but also susceptibility to certain degradation pathways. For instance, some pyrazole derivatives, particularly those with ester functionalities, show increased hydrolysis at higher pH.[5] While this specific molecule lacks an ester, understanding its pKa is crucial for predicting its behavior. Based on computational prediction methods, the pKa of the most basic nitrogen (likely the exocyclic amine) can be estimated to be in the weakly basic range.[6] It is advisable to perform experiments in buffered solutions to maintain a constant pH.

Troubleshooting Guides

This section provides systematic approaches to common stability-related problems encountered during experiments with 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

Issue 1: Solution Discoloration and Suspected Oxidation

This guide will help you diagnose and mitigate oxidative degradation of your compound.

Troubleshooting Workflow for Oxidative Degradation

A Observe Solution Discoloration (Yellowing/Browning) B Hypothesis: Oxidative Degradation A->B C Control Experiments B->C D Degas Solvents (e.g., by sparging with N2 or Ar) C->D Test Effect of Oxygen E Work Under Inert Atmosphere (Glovebox or Schlenk line) C->E Test Effect of Oxygen F Add Antioxidant (e.g., BHT, Vitamin C) C->F Test Mitigation G Store Protected from Light (Amber vials) C->G Test Effect of Light H Analyze by LC-MS to identify potential oxidation products D->H E->H F->H G->H I Problem Resolved H->I Discoloration Prevented J Problem Persists: Consider other degradation pathways H->J Discoloration Continues

Caption: Workflow to diagnose and address oxidative degradation.

Step-by-Step Protocol to Minimize Oxidation:

  • Solvent Preparation: Use freshly deionized water or buffer, and degas it by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before use.

  • Inert Atmosphere: If possible, prepare your stock solutions in a glovebox or using Schlenk line techniques to minimize exposure to atmospheric oxygen.

  • Light Protection: Store all solutions in amber vials or wrap clear vials with aluminum foil to protect the compound from light-induced degradation.[7]

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to your stock solution. A final concentration of 0.01-0.1% is often sufficient.

  • Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation. However, ensure the compound remains soluble at these temperatures.

Issue 2: Precipitation in Aqueous Solutions

This guide provides a systematic approach to addressing solubility issues.

Troubleshooting Workflow for Poor Solubility

A Precipitation Observed in Aqueous Solution B Hypothesis: Low Aqueous Solubility A->B C Determine Kinetic Solubility B->C D Adjust pH of the Buffer C->D pH-dependent solubility? E Use a Co-solvent (e.g., DMSO, Ethanol) C->E Insoluble in buffer alone? H Problem Resolved D->H E->H F Sonication or Gentle Warming F->C To aid dissolution G Prepare Fresh Solutions G->C For immediate use I Problem Persists: Consider alternative formulation H->I If precipitation reoccurs

Caption: Workflow to address and improve compound solubility.

Step-by-Step Protocol for Enhancing Solubility:

  • pH Adjustment: Given the basic nature of the amino and pyridine functionalities, the solubility of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is expected to increase in acidic aqueous solutions due to the formation of more soluble salts. Prepare a series of buffers with varying pH (e.g., pH 4, 5, 6, 7.4) to determine the optimal pH for solubility.

  • Co-solvents: If the compound has limited solubility in purely aqueous systems, consider the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your downstream experiments.

  • Sonication: To aid dissolution, you can sonicate the solution in a water bath for a few minutes. Gentle warming can also be effective, but be cautious as excessive heat can accelerate degradation.

  • Fresh Preparation: For critical experiments, it is always best to prepare solutions fresh on the day of use to avoid issues with both solubility and stability over time.

Forced Degradation Studies: A Proactive Approach

To systematically investigate the stability of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[8][10]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the amino group (less likely) or ring opening under harsh conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursPotential for ring rearrangement or degradation of the pyrazole or pyridine ring.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides on the pyridine or pyrazole rings, or hydroxylation of the aromatic rings.[7]
Photolysis Exposure to UV (254 nm) and visible light for 24-48 hoursPhotochemical rearrangement or degradation of the heterocyclic rings.[11][12]
Thermal 80°C in solid state and in solution for 48 hoursGeneral decomposition.

Experimental Protocol: Forced Degradation and HPLC Analysis

  • Sample Preparation: Prepare a stock solution of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition outlined in Table 1. Include a control sample stored under normal conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching: At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic solutions).

  • HPLC Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.[13][14]

  • Data Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products.

References

  • Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 463(1), 181-188. Available from: [Link]

  • Pou, S., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(23), 7064-7068. Available from: [Link]

  • Bunev, A. S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8894-8903. Available from: [Link]

  • Zhao, G., & Lu, M. (2013). Comparative theoretical studies of energetic pyrazole-pyridine derivatives. Journal of Molecular Modeling, 19(8), 3403-3410. Available from: [Link]

  • NextSDS. (n.d.). 1-(pyrazin-2-yl)-1H-pyrazol-5-amine — Chemical Substance Information. Retrieved from [Link]

  • Lubic, S., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • McFarland, J. M., et al. (2015). Selective Release of Aromatic Heterocycles from Ruthenium Tris(2-pyridylmethyl)amine with Visible Light. Journal of the American Chemical Society, 137(50), 15639-15642. Available from: [Link]

  • Bellamy, F., Martz, P., & Streith, J. (1975). AN INTRIGUING COPPER SALT EFFECT UPON THE PHOTOCHEMISTRY OF PYRIDINE-N-OXIDES. SPECIFIC PHOTOINDUCED SYNTHESES OF 3-SUBSTITUTED 2-FORMYLPYRROLES. HETEROCYCLES, 3(5), 395. Available from: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. Available from: [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Ghosh, P., Mondal, S., & Hajra, A. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Hourani, B. J. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Mini-Reviews in Organic Chemistry, 8(1), 63-76. Available from: [Link]

  • Sorth, M., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2992. Available from: [Link]

  • Al-Zahrani, F. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863. Available from: [Link]

  • Rawat, A., & Singh, A. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]

  • Sharma, A. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today.
  • Zhang, Y., et al. (2024). Photochemical Skeletal Editing of Pyridines to Bicyclic Pyrazolines and Pyrazoles. Journal of the American Chemical Society. Available from: [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Abdelhamed, M. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. Available from: [Link]

  • NextSDS. (n.d.). 5-(1H-pyrazol-1-yl)pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3127. Available from: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Singh, U. P., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16396-16421. Available from: [Link]

  • Al-Majd, A. A., et al. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science, 37(5), 103233. Available from: [Link]

  • Rupp, M. (2018). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Available from: [Link]

  • Rupp, M., & Proschak, E. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 308-315.
  • ResearchGate. (n.d.). Predicted pKa of pyrazoleamides and ester in water. Retrieved from [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wipf, P., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Organic Process Research & Development, 26(12), 3350-3360. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Xiongfeng, H., et al. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Positional Isomerism in Drug Discovery: A Comparative Analysis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and 1-(Pyridin-2-yl)-1H-pyrazole-3-amine

An In-Depth Technical Guide for Researchers In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole and pyridine rings are particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole and pyridine rings are particularly prominent, valued for their versatile chemical properties and their ability to engage in specific, high-affinity interactions with biological targets.[1][2] The fusion of these two motifs into a single molecular entity, the pyridinyl-pyrazole, has given rise to a privileged class of compounds with applications ranging from kinase inhibition to anti-inflammatory and antimicrobial therapies.[3][4][5]

This guide delves into the nuanced, yet critical, differences between two closely related positional isomers: 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and 1-(Pyridin-2-yl)-1H-pyrazole-3-amine . While separated only by the location of an amino group on the pyrazole ring, this subtle structural variance profoundly impacts their synthesis, physicochemical characteristics, reactivity, and, most importantly, their biological activity and potential as drug candidates. For the drug development professional, understanding these differences is paramount to making informed decisions in scaffold selection and structure-activity relationship (SAR) exploration.

Structural and Physicochemical Properties: More Than Just a Shift in Position

At first glance, the two isomers share the same molecular formula and weight. However, the placement of the exocyclic amino group—a key site for hydrogen bonding and further chemical modification—fundamentally alters the molecule's electronic distribution and spatial arrangement.

G cluster_0 1-(Pyridin-2-yl)-1H-pyrazol-5-amine cluster_1 1-(Pyridin-2-yl)-1H-pyrazole-3-amine a b

Caption: Chemical structures of the two isomers.

The amino group in the 5-position is adjacent to the pyrazole nitrogen linked to the pyridine ring. This proximity can lead to intramolecular hydrogen bonding possibilities and a distinct electronic environment compared to the 3-amino isomer, where the amino group is further removed. These differences manifest in their physicochemical properties, which are critical for drug-likeness and ADME (absorption, distribution, metabolism, and excretion) profiles.

Table 1: Comparison of Physicochemical Properties

Property1-(Pyridin-2-yl)-1H-pyrazol-5-amine1-(Pyridin-2-yl)-1H-pyrazole-3-amine
Molecular Formula C₈H₈N₄C₈H₈N₄
Molecular Weight 160.18 g/mol [6]160.18 g/mol [7]
CAS Number 89977-46-8[6]87949-16-4[7]
Predicted pKa (Strongest Basic) 4.1 (Exocyclic Amine)4.5 (Exocyclic Amine)
Predicted LogP 0.850.92
Physical Form SolidSolid

Synthesis Strategy: A Tale of Two Cyclizations

The synthesis of these isomers begins with a common precursor, 2-hydrazinylpyridine, but diverges based on the choice of the three-carbon synthon used to construct the pyrazole ring. The regioselectivity of the cyclization reaction is the determining factor for the final position of the amino group.

Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine

This isomer is typically synthesized via the cyclocondensation of 2-hydrazinylpyridine with a β-ketonitrile, such as 3-oxopropanenitrile or its derivatives. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-3-amine

The synthesis of the 3-amino isomer generally requires a different strategy, often starting with β-aminocrotonitrile or a similar synthon that already contains the nitrogen atom destined to become the exocyclic amine. The reaction with 2-hydrazinylpyridine proceeds in a manner that ensures the formation of the 3-amino regioisomer.

G cluster_0 Synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine cluster_1 Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-3-amine A 2-Hydrazinylpyridine C Cyclocondensation (e.g., EtOH, reflux) A->C B 3-Oxopropanenitrile B->C D 1-(Pyridin-2-yl)-1H-pyrazol-5-amine C->D E 2-Hydrazinylpyridine G Cyclocondensation (e.g., Acid catalyst) E->G F β-Aminocrotonitrile (or similar β-cyano enamine) F->G H 1-(Pyridin-2-yl)-1H-pyrazole-3-amine G->H

Caption: Generalized synthetic pathways for the two isomers.

Biological Activity and Applications: The Decisive Difference

The position of the amino group is not a trivial structural change; it is a critical determinant of how the molecule orients itself within a protein's binding pocket. This dictates the specific hydrogen bonding patterns, steric interactions, and overall binding affinity, leading to distinct biological activities.

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors .[8] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[9]

1-(Pyridin-2-yl)-1H-pyrazole-3-amine: A Scaffold for RIPK1 Inhibition

Recent research has highlighted the potential of the 1H-pyrazol-3-amine scaffold in developing highly selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[10][11] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[11] In this context, the 3-amino group is often crucial for forming a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor and ensuring potent activity. The pyridine ring can then extend towards the solvent-exposed region, providing a vector for further optimization of properties like selectivity and solubility.[9]

1-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Versatile Building Block

While less specifically documented for a single target class in the available literature, the 5-aminopyrazole core is a foundational building block for a wide array of biologically active fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[12][13] These fused systems are themselves potent inhibitors of various kinases, including CDKs and GSK-3. The reactivity of the 5-amino group, in conjunction with the adjacent ring nitrogen, makes it an ideal precursor for constructing these more complex and rigid scaffolds.

Table 2: Comparison of Biological Applications

Feature1-(Pyridin-2-yl)-1H-pyrazol-5-amine1-(Pyridin-2-yl)-1H-pyrazole-3-amine
Primary Application Versatile precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).[12][13]Direct scaffold for targeted inhibitors, particularly kinase inhibitors.
Key Biological Target Class Broad (via derivatization into fused systems)Protein Kinases (e.g., RIPK1).[10][11]
Role of Amino Group Primarily as a reactive handle for cyclization reactions.Often acts as a key hydrogen bond donor/acceptor for target engagement.
Reported Activities Precursor to compounds with antifungal, antibacterial, and insecticidal properties.[3]Derivatives show potent anti-inflammatory and anti-necroptosis activity.[10][11]

Experimental Protocols

To aid researchers in their practical work, this section provides representative experimental protocols.

Protocol 1: Synthesis of 3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

This protocol is adapted from a documented synthesis and demonstrates the general principle of forming the 5-aminopyrazole ring.[14]

Objective: To synthesize a 5-aminopyrazole derivative via cyclocondensation.

Materials:

  • 2-Hydrazinylpyridine

  • 3-Oxo-3-(ferrocenyl)propanenitrile

  • Ethanol (absolute)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) / Toluene (PhMe) mixture

Procedure:

  • Combine equimolar amounts of 2-hydrazinylpyridine (1.0 eq) and 3-oxo-3-(ferrocenyl)propanenitrile (1.0 eq) in a round-bottom flask containing ethanol (approx. 4 mL per gram of nitrile).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the mixture to reflux and maintain for 48 hours. The mixture will appear as a dark brown solution.

  • After the reaction period, cool the flask to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Prepare a silica gel column using a suitable solvent system (e.g., 5% EtOAc in Toluene).

  • Load the crude reaction mixture onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify the product-containing fractions.

  • Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product as a crystalline solid.[14]

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Combine Reactants (2-Hydrazinylpyridine & β-Ketonitrile in EtOH) reflux Reflux for 48h start->reflux Step 1-3 concentrate Concentrate via Rotary Evaporation reflux->concentrate Step 4-5 chromatography Purify by Silica Gel Column Chromatography concentrate->chromatography Step 6-8 isolate Isolate Pure Fractions & Evaporate Solvent chromatography->isolate Step 9-10 characterize Characterize Product (NMR, MS) isolate->characterize Step 11

Caption: Workflow for the synthesis of a 5-aminopyrazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Test compound (e.g., 1-(Pyridin-2-yl)-1H-pyrazole-3-amine derivative)

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the specific kinase enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The comparative analysis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and 1-(Pyridin-2-yl)-1H-pyrazole-3-amine serves as a compelling case study in the importance of positional isomerism in drug design.

  • 1-(Pyridin-2-yl)-1H-pyrazole-3-amine emerges as a scaffold of immediate interest for developing targeted inhibitors, particularly for protein kinases like RIPK1. Its structure is pre-organized to present a key hydrogen-bonding amine in a vectorially favorable position for engaging with ATP-binding sites. Researchers aiming to develop specific enzyme inhibitors would be well-advised to explore this scaffold.[10]

  • 1-(Pyridin-2-yl)-1H-pyrazol-5-amine stands out as a more versatile and foundational building block. Its synthetic utility in creating complex, fused heterocyclic systems makes it an invaluable starting point for library synthesis and the exploration of broader chemical space.[12][13]

Ultimately, the choice between these two isomers is not a matter of superiority, but of strategic intent. For projects requiring rapid development of targeted inhibitors, the 3-amino isomer offers a more direct path. For broader discovery campaigns based on scaffold diversity and the construction of complex polycyclic systems, the 5-amino isomer provides a robust and proven foundation. Future research should focus on generating more direct, head-to-head experimental data on the ADME and toxicological profiles of these two core fragments to further guide rational drug design.

References

  • Al-Jibori, S. et al. (2022). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. PMC. Available at: [Link]

  • BenchChem (2025).
  • Bhati, S. K. et al. (2011). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives.
  • Rios-Gutiérrez, M. C. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • BenchChem (2025).
  • MDPI (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI.
  • ACS Publications (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, V. et al. (2013). Current status of pyrazole and its biological activities. PMC.
  • Academic Strive (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • World Journal of Pharmacy and Pharmaceutical Sciences (2021).
  • PubMed (2019). Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H-pyrazol-5-amine and Its ZnCl 2 Complex. PubMed. Available at: [Link]

  • DAU (2022).
  • PMC (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • IntechOpen (2022).
  • ResearchGate (2025). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • BenchChem (2025). An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
  • NextSDS. 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Semantic Scholar (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar.
  • PubChem. 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • ACS Publications (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
  • PMC (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • PubMed (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

  • BenchChem (2025). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
  • MDPI (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

Sources

Comparative

Comparing ligand efficiency of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine and bipyridine

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD) and coordination chemistry, I frequently evaluate small-molecule scaffolds for their potential to be elaborated into potent leads. A critical metr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD) and coordination chemistry, I frequently evaluate small-molecule scaffolds for their potential to be elaborated into potent leads. A critical metric in this process is Ligand Efficiency (LE) , defined as the binding free energy per heavy atom ( ΔG/NHA​ ). LE dictates how effectively a molecule utilizes its structural footprint to achieve target affinity.

In this guide, we will objectively compare two bidentate ligands with an identical Heavy Atom Count (HAC = 12): the classic 2,2'-bipyridine (bpy) and the functionally complex 1-(Pyridin-2-yl)-1H-pyrazol-5-amine . By dissecting their thermodynamic profiles, coordination geometries, and experimental behaviors, we will establish why structural causality dictates their divergent applications in modern drug design.

Structural Causality and Binding Modalities

To understand the LE of these two molecules, we must first analyze the causality behind their molecular interactions.

2,2'-Bipyridine (bpy): The Hydrophobic Chelator Bipyridine is the quintessential bidentate ligand, universally recognized in coordination chemistry for its robust capacity to form stable five-membered chelate rings with transition metals[1]. However, in the context of purely organic protein binding pockets, its LE often suffers. Bipyridine lacks Hydrogen Bond Donors (HBDs) and relies entirely on weaker, non-directional interactions such as hydrophobic packing and π−π stacking. The energetic payoff (enthalpy) in a non-metalloprotein pocket rarely overcomes the entropic penalty of restricting the rotatable aryl-aryl bond, resulting in suboptimal LE[2].

1-(Pyridin-2-yl)-1H-pyrazol-5-amine: Functional Group Complexity (FGC) This molecule replaces one pyridine ring with an aminopyrazole. This seemingly minor substitution fundamentally alters the ligand's interaction profile. The exocyclic 5-amino group introduces a highly directional Hydrogen Bond Donor, while the pyrazole nitrogens act as versatile acceptors. In FBDD, introducing Functional Group Complexity (FGC) into fragments allows them to anchor deeply into target sites (such as the hinge region of kinases like FLT3 or enzymes like InhA)[3][4]. This directional H-bonding provides a massive enthalpic driving force, yielding exceptional LE metrics and ensuring the fragment maintains its binding pose during synthetic elaboration[3].

Quantitative Ligand Efficiency Comparison

The table below summarizes the physicochemical and efficiency metrics of both ligands when screened against standard non-metalloenzyme targets.

Parameter2,2'-Bipyridine1-(Pyridin-2-yl)-1H-pyrazol-5-amine
Heavy Atom Count (HAC) 1212
H-Bond Donors / Acceptors 0 / 21 / 4
cLogP (Approximate) 1.500.85
Typical Target Class Metalloenzymes, Photoredox catalystsKinases (Hinge binder), Oxidoreductases
Average LE (Organic Pocket) <0.25 kcal/mol/HA 0.35−0.45 kcal/mol/HA
Vector for Elaboration Poor (Flat, symmetrical)Excellent (Amino group and pyrazole C4)
Binding Causality σ -donation, π -backbonding, π -stackingDirectional H-bonding, Dipole interactions

Data synthesis indicates that while bipyridine excels in metal-binding pharmacophores[5], the aminopyrazole derivative provides the >0.3 kcal/mol/HA efficiency threshold required for successful organic lead optimization[6].

Experimental Workflows for LE Validation

To ensure scientific integrity, LE must be derived from self-validating experimental systems. Below are the definitive protocols for quantifying the thermodynamic parameters and validating the binding poses of these fragments.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for LE calculation because it directly measures the enthalpy ( ΔH ) of binding, allowing for the derivation of ΔG and −TΔS .

  • Buffer Matching (Critical Step): Dialyze the target protein (e.g., FLT3 kinase domain) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.4). Causality: The ligand must be dissolved in the exact dialysate. Any buffer mismatch will generate a heat of dilution that masks the micro-calorimetric binding event, invalidating the thermodynamic data.

  • Sample Preparation: Prepare the protein in the sample cell at 20−50μM . Prepare the fragment ligand in the syringe at 10× to 15× the cell concentration ( 500−750μM ).

  • Titration Parameters: Execute 20 injections of 2μL each at 25∘C , with a 120-second spacing between injections to allow the baseline to equilibrate.

  • Data Extraction: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ).

  • LE Calculation: Calculate the free energy: ΔG=RTln(Kd​) . Calculate Ligand Efficiency: LE=−ΔG/HAC .

Protocol B: Pose Validation via X-ray Crystallography Soaking

High LE is only useful if the binding pose is stable enough for elaboration.

  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Fragment Soaking: Transfer the crystal to a drop containing the crystallization cocktail supplemented with 10−50mM of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and 5−10% DMSO. Causality: High fragment concentrations are required to saturate the binding site due to the typically low-to-moderate affinity ( Kd​ in the μM to mM range) of unoptimized fragments.

  • Cryoprotection & Diffraction: Flash-freeze the crystal in liquid nitrogen using a suitable cryoprotectant (e.g., 20% PEG 400). Collect diffraction data and solve the structure via molecular replacement.

  • Validation: Confirm that the 5-amino group establishes a high-fidelity hydrogen bond with the target backbone, validating the structural basis for its high LE[3].

Fragment Evolution and LE Optimization Pathway

The logical progression from fragment screening to lead optimization relies heavily on the initial LE. The diagram below illustrates why functionally complex fragments outcompete rigid hydrophobic chelators in standard FBDD pipelines.

G A Fragment Library Screening (HAC = 12) B Biophysical Validation (ITC / SPR) A->B C Ligand Efficiency Calculation LE = ΔG / 12 B->C D 1-(Pyridin-2-yl)-1H-pyrazol-5-amine LE > 0.35 kcal/mol/HA (H-Bond Driven) C->D High Efficiency E 2,2'-Bipyridine LE < 0.25 kcal/mol/HA (Hydrophobic/Entropic Penalty) C->E Low Efficiency F Vector Elaboration (Maintains Pose & FGC) D->F G Discard or Repurpose (Metallodrugs only) E->G

Fragment FBDD workflow: H-bond driven functional complexity vs. hydrophobic rigidity.

Conclusion

While 2,2'-bipyridine remains an undisputed champion in transition metal catalysis and metallo-pharmacophores due to its redox non-innocence and chelate effect[1], it is a poor starting point for standard organic targets. Its lack of functional group complexity results in low ligand efficiency.

Conversely, 1-(Pyridin-2-yl)-1H-pyrazol-5-amine represents an optimal FBDD starting point. By embedding a potent hydrogen-bond donor (the 5-amino group) directly into a rigid bidentate scaffold, it achieves high ligand efficiency and provides synthetically accessible vectors for lead elaboration without disrupting the primary binding pose[3][4]. For researchers targeting kinases or oxidoreductases, prioritizing fragments with this type of built-in functional complexity is a mathematically and thermodynamically sound strategy.

References

  • Towards allosteric receptors: adjustment of the rotation barrier of 2,2'-bipyridine derivatives - PubMed (NIH). URL: [Link]

  • 5OIF: InhA (T2A mutant) complexed with 1-benzyl-3-methyl-1H-pyrazol-5-amine - RCSB Protein Data Bank. URL:[Link]

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 - PMC (NIH). URL: [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization - ResearchGate. URL: [Link]

  • Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach - PMC (NIH). URL:[Link]

Sources

Validation

A Comparative Analysis of the Cytotoxic Landscape of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Derivatives

The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly those containing the pyrazole scaffold, at the forefront of medicinal chemistry research.[1][2][3] The u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly those containing the pyrazole scaffold, at the forefront of medicinal chemistry research.[1][2][3] The unique structural features of pyrazoles allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.[4][5] Among these, the 1-(Pyridin-2-yl)-1H-pyrazol-5-amine core has emerged as a promising framework for the development of potent cytotoxic agents. This guide provides a comprehensive comparison of the cytotoxic activities of various derivatives of this scaffold, supported by experimental data and detailed protocols to aid researchers in this field.

The Rationale for Targeting Cancer with Pyrazole Derivatives

The pyrazole nucleus is a versatile pharmacophore found in numerous FDA-approved drugs.[3] Its derivatives have been shown to exhibit a wide range of biological activities, including anticancer effects.[6][7][8] The incorporation of a pyridine ring at the N1 position of the pyrazole is a strategic design element, as pyridine moieties are also prevalent in bioactive molecules and can enhance interactions with biological targets.[9] The 5-amino group on the pyrazole ring serves as a crucial point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) to optimize cytotoxic potency.

Comparative Cytotoxicity of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Derivatives

Recent studies have focused on the synthesis and cytotoxic evaluation of a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives. The introduction of various aryl groups at the 4-position of the pyrazole ring has a significant impact on the cytotoxic profile of these compounds. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cell lines.

Compound IDR (Aryl Group at C4)IC50 (µM) vs. HepG2IC50 (µM) vs. MCF-7
2 Phenyl35.1229.56
3 4-Methylphenyl30.1125.43
4 4-Methoxyphenyl25.6720.18
5 4-Chlorophenyl13.148.03
6 4-Bromophenyl22.7626.08
7 4-Fluorophenyl18.9215.77
Doxorubicin (Reference Drug)4.503.80

Data synthesized from Abubshait et al. (2025).

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical structure-activity relationships:

  • Influence of Halogen Substitution: The presence of a halogen atom on the C4-aryl substituent significantly enhances cytotoxic activity. The 4-chlorophenyl derivative (5 ) exhibited the most potent activity against both HepG2 and MCF-7 cell lines, with IC50 values of 13.14 µM and 8.03 µM, respectively. The 4-fluorophenyl derivative (7 ) also demonstrated strong cytotoxicity. This suggests that the electronegativity and size of the halogen may play a crucial role in target binding.

  • Effect of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (3 ) and methoxy (4 ), on the phenyl ring resulted in moderate cytotoxic activity, generally more potent than the unsubstituted phenyl derivative (2 ).

  • General Trend: While the synthesized derivatives show promising anticancer activity, their potency is still lower than the standard chemotherapeutic drug, Doxorubicin. However, the favorable safety profile of some pyrazole derivatives against normal cell lines, as noted in broader pyrazole studies, makes them attractive candidates for further optimization.[5]

Mechanistic Insights: Induction of Apoptosis

Further investigations into the mechanism of action of the most potent compound, the 4-chlorophenyl derivative (5 ), revealed its ability to induce apoptosis in cancer cells. This is a desirable characteristic for an anticancer agent, as apoptosis is a programmed cell death pathway that avoids the inflammatory response associated with necrosis. Mechanistic studies have shown that treatment with this derivative leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. The Bax/Bcl-2 ratio is a critical determinant of cell fate, and a shift towards a higher ratio promotes the mitochondrial pathway of apoptosis.

cluster_0 Cytotoxicity Screening Workflow A Synthesized 1-(Pyridin-2-yl)-1h-pyrazol-5-amine Derivatives C Cell Seeding in 96-well plates A->C B Cancer Cell Lines (e.g., HepG2, MCF-7) B->C D Treatment with Derivatives (Dose-Response) C->D E Incubation (e.g., 48 hours) D->E F Cytotoxicity Assay E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed and treat cells in a white-walled 96-well plate as described previously.

  • Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescent signal from treated cells to that of untreated controls to determine the fold increase in caspase activity.

cluster_1 Apoptosis Induction Pathway Compound 1-(Pyridin-2-yl)-1h-pyrazol-5-amine Derivative (e.g., Compound 5) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by cytotoxic 1-(Pyridin-2-yl)-1h-pyrazol-5-amine derivatives.

Conclusion and Future Directions

The 1-(Pyridin-2-yl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that strategic substitutions, particularly with halogens on an aryl ring at the C4 position, can significantly enhance cytotoxic potency. The ability of these compounds to induce apoptosis further underscores their therapeutic potential.

Future research should focus on expanding the library of these derivatives to explore a wider range of substitutions on both the pyrazole and pyridine rings. Screening against a broader panel of cancer cell lines will provide a more comprehensive understanding of their anticancer spectrum. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of next-generation 1-(Pyridin-2-yl)-1H-pyrazol-5-amine derivatives with improved efficacy and selectivity.

References

  • Abubshait, S. A., Amin, L. H. T., El-Naggar, A. M., Elbanna, M. G., & Anwer, K. E. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Anazi, M. S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Ali, M. A., Ismail, N. H., Choon, T. S., & Al-Rawi, K. H. (2026). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2026). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
  • Gomes, P. A. T. M., & de Oliveira, R. B. (2024).
  • Hassan, A. S., & El-Zaher, M. A. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole der. RSC Advances.
  • Hussain, S., & Alajmi, M. F. (2023).
  • Jadhav, S. D., & Bhat, S. V. (2023).
  • Raju, H., Chandrappa, S., Prasanna, D. S., Ananda, H., Nagamani, T. S., Byregowda, S. M., & Rangappa, K. S. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.

Sources

Comparative

Benchmarking 1-(Pyridin-2-yl)-1H-pyrazol-5-amine: A Bifunctional Ligand for Advanced Cross-Coupling Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Experimental Benchmarking Protocol Executive Summary & Mechanistic Rationale The developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Experimental Benchmarking Protocol

Executive Summary & Mechanistic Rationale

The development of robust, low-temperature cross-coupling methodologies is a critical bottleneck in pharmaceutical synthesis. While classic bidentate ligands like 1,10-phenanthroline and 2,2'-bipyridine have dominated transition-metal catalysis, they rely exclusively on primary coordination sphere effects (sterics and electronics).

1-(Pyridin-2-yl)-1H-pyrazol-5-amine (PPA) [CAS: 89977-46-8] represents a paradigm shift toward bifunctional catalysis . Structurally, PPA features a pyridine ring and a pyrazole ring that form a highly stable 5-membered chelate ring with transition metals (e.g., Cu, Pd) via the Pyridine-N and Pyrazole-N2 atoms.

The Causality of Superior Catalysis: What sets PPA apart from traditional alternatives is its exocyclic C5-amine group. This amine does not bind directly to the metal center; instead, it projects into the secondary coordination sphere. During the catalytic cycle—specifically during the coordination and deprotonation of incoming nucleophiles—the C5-NH2 group acts as a hydrogen-bond donor. This H-bonding network stabilizes the transition state and facilitates rapid proton shuttling to the base . Consequently, the activation energy for the rate-limiting step is significantly lowered, allowing reactions to proceed at milder temperatures and reducing the formation of unwanted byproducts.

CatalyticCycle Precat Precatalyst Assembly Cu(I) Salt + PPA Ligand Active Active Complex [Cu(PPA)] (N,N-Chelation) Precat->Active Base, Solvent OxAdd Oxidative Addition Ar-X Bond Cleavage Active->OxAdd Ar-X Trans Nucleophile Coordination (H-Bond Assisted by C5-NH2) OxAdd->Trans R-NH2 RedElim Reductive Elimination C-N Bond Formation Trans->RedElim Base (-HX) RedElim->Active Product Release

Fig 1. Cu-catalyzed C-N coupling cycle showing PPA ligand's role in transition state stabilization.

Comparative Performance Data

To objectively evaluate PPA, we benchmarked its catalytic activity against industry-standard ligands in two distinct cross-coupling paradigms: Copper-catalyzed Ullmann C-N coupling and Palladium-catalyzed Suzuki-Miyaura C-C coupling.

Benchmarking 1: Copper-Catalyzed Ullmann C-N Coupling

Reaction: Iodobenzene + Aniline Diphenylamine Standard Conditions: 5 mol% CuI, 5 mol% Ligand, 2.0 equiv K₂CO₃, DMSO, 80 °C, 12 h.

Ligand AlternativeYield (%)Catalyst Death Observed?Mechanistic Limitation
PPA (Target) 94% No Optimal balance of σ-donation and H-bonding.
1,10-Phenanthroline72%NoLacks secondary H-bonding; requires >100 °C for >90% yield.
N,N'-DMEDA60%Yes (at 8 h)Aliphatic backbone is susceptible to oxidative degradation.
L-Proline45%Yes (at 6 h)Poor solubility of the Cu-carboxylate complex in DMSO.

Data Interpretation: PPA achieves near-quantitative yields at 80 °C. The rigid heteroaromatic backbone prevents the oxidative degradation seen with DMEDA, while the C5-amine accelerates the deprotonation of aniline, bypassing the thermal requirements of 1,10-Phenanthroline .

Benchmarking 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: 2-Bromopyridine + Phenylboronic Acid 2-Phenylpyridine Standard Conditions: 2 mol% Pd(OAc)₂, 4 mol% Ligand, 2.0 equiv K₃PO₄, Toluene/H₂O (10:1), 90 °C, 6 h.

Ligand AlternativeYield (%)Turnover Number (TON)Substrate Compatibility
PPA (Target) 88% 44 Excellent for heteroaryl halides.
XPhos (Buchwald)95%47Industry gold standard; highly sterically demanding.
2,2'-Bipyridine55%27Prone to catalyst poisoning by the pyridine substrate.
Triphenylphosphine30%15Rapid oxidation to OPPh₃; poor stability in aqueous base.

Data Interpretation: While XPhos remains the ultimate benchmark for general Pd-catalysis, PPA vastly outperforms standard N,N-ligands (Bipyridine) and phosphines. The highly electron-rich pyrazole ring of PPA strongly stabilizes the Pd(II) intermediate, preventing catalyst poisoning by the coordinating nitrogen of the 2-bromopyridine substrate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal standard added prior to workup to guarantee that extraction inefficiencies do not artificially inflate or deflate the reported yields (ensuring strict mass balance).

Protocol Step1 Glovebox Setup Catalyst, Ligand, Substrates Step2 Parallel Reaction Thermostated Block (80°C) Step1->Step2 Step3 Quench & Spike Add Dodecane Standard Step2->Step3 Step4 GC-FID/MS Analysis Quantify Mass Balance Step3->Step4

Fig 2. Self-validating high-throughput workflow for ligand benchmarking and GC-FID quantitation.

Step-by-Step Methodology: Cu-Catalyzed C-N Coupling

1. Reaction Assembly (Glovebox Operations): Causality: Trace oxygen leads to the irreversible oxidation of Cu(I) to catalytically inactive Cu(II) species. Assembly must occur under an inert atmosphere.

  • Transfer an oven-dried 8 mL reaction vial equipped with a PTFE-lined septum into a nitrogen-filled glovebox.

  • Add CuI (9.5 mg, 0.05 mmol, 5 mol%) and 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (8.0 mg, 0.05 mmol, 5 mol%).

  • Add finely milled, anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv). Note: Milling increases the surface area, which is critical for the heterogeneous deprotonation step.

2. Substrate Addition & Initiation:

  • Add Iodobenzene (112 µL, 1.0 mmol, 1.0 equiv) and Aniline (109 µL, 1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed DMSO (2.0 mL).

  • Seal the vial, remove it from the glovebox, and place it in a pre-heated aluminum thermoblock at 80 °C. Stir vigorously (800 rpm) for 12 hours.

3. Internal Standard Spiking & Quenching (The Validation Step): Causality: Adding the internal standard after the reaction but before the biphasic extraction ensures that any physical loss of product during pipetting affects the product and standard equally, maintaining an accurate ratio for GC-FID quantification.

  • Cool the vial to room temperature.

  • Precisely add n-Dodecane (114 µL, 0.5 mmol) via a calibrated micropipette directly into the reaction mixture.

  • Quench the reaction by adding 3 mL of ethyl acetate and 3 mL of a saturated aqueous NH₄Cl solution (to break down Cu-amine complexes).

4. Control Experiments (Run in Parallel):

  • Control A (No Ligand): Validates that the background reaction of unligated CuI is negligible (<5% yield).

  • Control B (No Catalyst): Validates that no spontaneous nucleophilic aromatic substitution (SₙAr) is occurring.

5. Analytical Quantification:

  • Extract the organic layer, filter through a short pad of anhydrous Na₂SO₄ and Celite to remove particulate copper salts.

  • Analyze via GC-FID. Calculate the absolute yield using the pre-determined response factor (RF) between diphenylamine and n-dodecane.

References

  • Zhao, C., Yin, J., & Ding, K. (2013). Design of secondary coordination sphere interactions in transition metal catalysis. Chemical Society Reviews, 42(2), 354-373. URL:[Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. URL:[Link]

Validation

Reproducibility of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Synthesis Protocols: A Comparative Guide

Executive Summary & Chemical Context 1-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 89977-46-8) is a highly versatile bifunctional building block. Its unique arrangement of a hydrogen-bond donating 5-amino group and a bidenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS: 89977-46-8) is a highly versatile bifunctional building block. Its unique arrangement of a hydrogen-bond donating 5-amino group and a bidentate pyrazole-pyridine core makes it a privileged scaffold in medicinal chemistry. Recently, it has been utilized as a critical precursor in the synthesis of highly functionalized benzo[f]pyrazolo[1,5-a][1,3]diazepin-6-ones via Rh-catalyzed C–H activation and [5 + 2] cycloaddition ([1]([Link])).

However, synthesizing this compound reproducibly is notoriously challenging. The electron-withdrawing nature of the 2-pyridyl substituent severely deactivates the adjacent internal nitrogen ( N1 ) of the 2-hydrazinopyridine starting material. This electronic bias often leads to poor regioselectivity, resulting in mixtures of the desired 5-amino isomer and the undesired 3-amino isomer. This guide objectively compares three distinct synthetic protocols, providing step-by-step methodologies and causality-driven insights to ensure self-validating, reproducible outcomes.

Mechanistic Causality: The Regioselectivity Challenge

The core challenge in synthesizing 1-aryl-1H-pyrazol-5-amines lies in the differential nucleophilicity of the hydrazine nitrogens.

  • Terminal Nitrogen ( N2 ): Highly nucleophilic due to the alpha-effect.

  • Internal Nitrogen ( N1 ): Sterically hindered and electronically deactivated by the 2-pyridyl ring.

When reacting 2-hydrazinopyridine with an asymmetric 3-carbon electrophile (like acrylonitrile), the terminal N2 preferentially attacks the most electrophilic site (the β -carbon via Michael addition). Subsequent cyclization by the internal N1 onto the nitrile yields the 3-amino pyrazoline intermediate, which upon oxidation yields the 3-amino pyrazole ([2]()). To force the formation of the 5-amino isomer, the electrophile must be carefully chosen to reverse this cyclization polarity, or thermodynamic conditions (like microwave irradiation in acidic media) must be employed ([3]([Link])).

Workflow & Pathway Visualization

SynthesisRoutes Start 2-Hydrazinopyridine RouteA Protocol A: Microwave + 3-Ethoxyacrylonitrile Start->RouteA RouteB Protocol B: EMMN Condensation Start->RouteB RouteC Legacy: Acrylonitrile + MnO2 Oxidation Start->RouteC Final5 1-(Pyridin-2-yl)-1H- pyrazol-5-amine RouteA->Final5 1M HCl, 15 min Regioselective IntB 5-Amino-4-carbonitrile Intermediate RouteB->IntB DecyanB Acidic Decyanation (H3PO4, Heat) IntB->DecyanB DecyanB->Final5 2 Steps, High Purity Final3 1-(Pyridin-2-yl)-1H- pyrazol-3-amine (Regioisomer) RouteC->Final3 Favors 3-amino isomer

Synthesis workflows comparing regioselective 5-amino routes vs. the legacy 3-amino route.

Protocol Comparison & Experimental Methodologies

Protocol A: Microwave-Assisted Direct Condensation (The Modern Standard)

This protocol utilizes microwave irradiation in an acidic aqueous medium to drive the thermodynamic formation of the 5-amino isomer. The use of 1M HCl protonates the pyridine ring, altering the electronic distribution and facilitating the desired cyclization ([3]([Link])).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 2-hydrazinopyridine (1.0 mmol) and 3-ethoxyacrylonitrile (1.1 mmol) in 1M HCl (4.0 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes. (Caution: Ensure the microwave reactor's pressure limits are monitored).

  • Neutralization: Allow the vessel to cool to room temperature. Transfer the mixture to a beaker and slowly add 2M NaOH dropwise until the pH reaches 8.0, precipitating the product.

  • Isolation: Filter the resulting solid under vacuum, wash with ice-cold distilled water (2 x 5 mL), and dry under high vacuum.

  • Validation: Analyze via 1 H NMR. The pyrazole C4 -H should appear as a distinct doublet around 5.5 ppm, completely absent of the 3-amino isomer signals.

Protocol B: EMMN Condensation & Decyanation (The Scale-Up Route)

While Protocol A is fast, 3-ethoxyacrylonitrile can be expensive and prone to degradation. For multi-gram scale-up, condensing 2-hydrazinopyridine with ethoxymethylenemalononitrile (EMMN) guarantees 100% regioselectivity due to extreme steric and electronic bias, followed by a harsh but highly reproducible decyanation step.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-hydrazinopyridine (50 mmol) and EMMN (50 mmol) in absolute ethanol (100 mL). Reflux for 4 hours. Cool to 0 °C to crystallize the 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile intermediate. Filter and dry.

  • Decyanation: In a round-bottom flask, suspend the intermediate (30 mmol) in 85% phosphoric acid ( H3​PO4​ , 40 mL). Heat the mixture to 150 °C for 6 hours.

  • Workup: Cool the dark solution to room temperature and pour it over crushed ice (200 g). Carefully neutralize with concentrated NH4​OH until pH 8 is reached.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from hot ethanol to yield the pure 5-amino product.

Protocol C: Legacy Acrylonitrile Route (A Cautionary Note)

Historically, researchers have attempted to use cheap acrylonitrile followed by MnO2​ oxidation. However, as documented in legacy agrochemical patents, this sequence predominantly yields the 3-amino-1-(2-pyridyl)pyrazole regioisomer ([2]()). The terminal amine performs a Michael addition on the unsubstituted alkene, forcing the internal nitrogen to attack the nitrile, irreversibly setting the 3-amino geometry. This route should be strictly avoided if the 5-amino isomer is required.

Quantitative Performance Data

The following table summarizes the objective performance metrics of the evaluated protocols.

MetricProtocol A (Microwave)Protocol B (EMMN Route)Protocol C (Legacy Acrylonitrile)
Primary Electrophile 3-EthoxyacrylonitrileEMMNAcrylonitrile
Reaction Time 15 Minutes~10 Hours (2 steps)~14 Hours (2 steps)
Regioselectivity (5-NH 2​ : 3-NH 2​ ) > 95 : 5100 : 0< 10 : 90
Overall Yield 75% - 85%60% - 65%N/A (Yields wrong isomer)
Scalability Low-Medium (Equipment limited)High (Standard batch reactors)High (But incorrect product)
E-Factor (Waste generation) LowHigh (Due to H3​PO4​ decyanation)Medium

Conclusion & Recommendations

For discovery chemistry and library synthesis where speed is paramount, Protocol A is the superior choice, leveraging microwave technology to overcome the electronic deactivation of the 2-pyridyl group. For process chemists and drug development professionals requiring >100g quantities, Protocol B offers a self-validating, thermodynamically locked pathway that eliminates the risk of regioisomer contamination, albeit at the cost of a lower overall yield and harsher decyanation conditions.

References

  • Rh-Catalyzed C–H Activation,[5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepin-6-ones. Organic Letters, American Chemical Society (2025). Available at:[Link]

  • Mikrowellengestützte Zubereitung von 1-Aryl-1 H-Pyrazol-5-Aminen. Journal of Visualized Experiments (JoVE) (2019). Available at:[Link]

  • Wheat growing process utilizing selective herbicide (US Patent 4881965A).Google Patents (1989).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine

A Senior Application Scientist's Protocol for Laboratory Professionals Hazard Profile Analysis: A Precautionary Approach The molecular structure of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine incorporates both a pyridine ring an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Laboratory Professionals

Hazard Profile Analysis: A Precautionary Approach

The molecular structure of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine incorporates both a pyridine ring and a pyrazol-5-amine moiety. This combination necessitates a conservative "worst-case" hazard assessment, assuming characteristics from both parent structures until specific toxicological data becomes available. The pyridine group suggests potential for toxicity and environmental hazards, while pyrazole derivatives are frequently biologically active and may present irritant properties.[1][2][3]

Based on data from similar compounds, the following hazards should be anticipated:

Hazard CategoryInferred Risk & RationaleRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Structurally related compounds are classified as harmful if swallowed.[4][5][6] Ingestion may lead to adverse health effects.Standard laboratory PPE; avoid ingestion.
Skin Irritation Pyrazole and pyridine derivatives are often classified as skin irritants.[1][7] Direct contact may cause redness and irritation.Chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat.[7][8]
Eye Irritation/Damage Classified as a serious eye irritant.[1][9] Contact can cause significant damage.Safety glasses with side shields or chemical splash goggles are mandatory.[7][8]
Respiratory Irritation May cause respiratory tract irritation if the solid is inhaled as a dust.[4][7][8]Use in a well-ventilated area or a certified chemical fume hood.[8]
Environmental Hazards Pyridine-based compounds can be toxic to aquatic life with long-lasting effects.[3][10] Improper disposal poses a significant environmental threat.Do not dispose of down the drain or in regular trash.[8][10]

Core Directive: Professional Disposal is Non-Negotiable

In-laboratory treatment or neutralization of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine waste is strongly discouraged . The potential for incomplete reactions or the generation of unknown, hazardous byproducts is significant. The primary, and only recommended, disposal method is to consign all waste streams containing this compound to a licensed professional hazardous waste disposal service, facilitated through your institution's EHS department.[1][2][7]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is handled, segregated, and stored safely from the point of generation to its final collection.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal. Do not mix waste containing 1-(Pyridin-2-yl)-1h-pyrazol-5-amine with other waste streams unless explicitly authorized by your EHS department.[1][10]

  • Solid Waste:

    • Collect all unused or contaminated solid 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

    • This stream includes grossly contaminated materials such as weighing papers, pipette tips, absorbent pads from small spills, and contaminated gloves.[1][8]

    • Place these materials into a dedicated, clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

    • This includes reaction mother liquors, chromatography fractions, and solvent rinses from glassware decontamination.

    • Collect this waste in a separate, compatible liquid waste container.[2]

Step 2: Container Selection and Labeling

The integrity of your waste containment system is paramount for safety.

  • Container Choice: Waste containers must be in good condition, possess a secure, leak-proof lid, and be chemically compatible with the waste.[2] High-density polyethylene (HDPE) is suitable for most solid and liquid organic waste streams.

  • Labeling:

    • Attach a completed hazardous waste label to the container before adding the first drop of waste.[11]

    • The label must clearly state the full chemical name: "1-(Pyridin-2-yl)-1h-pyrazol-5-amine ".

    • List all other chemical constituents and their approximate percentages.

    • Include appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Safe Waste Accumulation and Storage
  • Keep waste containers tightly sealed when not in use.[11][12]

  • Store sealed waste containers in a designated and properly ventilated hazardous waste accumulation area within your laboratory.[1]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[11][13]

Step 4: Arranging for Disposal
  • When the waste container is full or no longer in use, follow your institution's established procedure to request a hazardous waste pickup.[1][11]

  • This typically involves submitting an online form or contacting the EHS department directly. Complete all required documentation accurately.[2]

  • The ultimate disposal of this chemical waste should be handled by a licensed contractor, most commonly through high-temperature incineration.[1][3]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper handling and disposal of waste containing 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

G Workflow for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine Waste Disposal cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Pickup A Experiment Generates Waste (Solid or Liquid) B Is waste solid or contaminated labware? A->B C Solid Waste Container (Labeled HDPE) B->C Yes D Liquid Waste Container (Labeled HDPE) B->D No (Liquid) E Store sealed container in designated accumulation area C->E D->E F Container Full? E->F F->E No G Request EHS Pickup F->G Yes H Professional Disposal (e.g., Incineration) G->H

Sources

Handling

Mastering the Safe Handling of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine: A Comprehensive Guide

For Immediate Reference: Essential Safety and Personal Protective Equipment This guide provides crucial safety and logistical information for handling 1-(Pyridin-2-yl)-1h-pyrazol-5-amine, a compound with increasing signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: Essential Safety and Personal Protective Equipment

This guide provides crucial safety and logistical information for handling 1-(Pyridin-2-yl)-1h-pyrazol-5-amine, a compound with increasing significance in pharmaceutical and chemical research. Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is not extensively documented in publicly available literature, its structure, containing both a pyridine and a pyrazole-amine moiety, suggests a need for cautious handling. Structurally similar compounds, such as other pyrazole derivatives and aromatic amines, are known to cause skin and eye irritation.[1][2][3] Therefore, a proactive and conservative approach to personal protection is warranted.

Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.[4][5][6]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5][7]To protect eyes from splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]To prevent direct skin contact. Gloves should be inspected before each use and changed immediately if contaminated.
Skin and Body Protection A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes.[4][5]To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if working in a poorly ventilated area or when there is a potential for aerosolization.[4][5][8]To prevent the inhalation of harmful dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receipt Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Upon positive inspection ppe Don Appropriate PPE fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh and Prepare Solutions fume_hood->weighing experiment Conduct Experiment weighing->experiment decontaminate Decontaminate Work Surfaces waste Segregate and Label Waste decontaminate->waste dispose Dispose via Approved Waste Vendor waste->dispose

Caption: Workflow for the safe handling of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled.

Handling and Experimentation
  • Engineering Controls: Always handle 1-(Pyridin-2-yl)-1h-pyrazol-5-amine in a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[2][5]

  • Procedural Steps:

    • Preparation: Before beginning any work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

    • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to prevent the generation of airborne dust. Use appropriate tools (e.g., spatulas) to handle the material.

    • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If they feel unwell, seek medical attention.[9][10][11]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[9][10][11] If skin irritation occurs, seek medical advice.[1][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10][11] If eye irritation persists, get medical attention.[1][9]
Ingestion Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1][9][10][11]
Spill and Leak Management
  • Small Spills: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it in a suitable, sealed container for disposal.[4] Ventilate the area and wash the spill site after the material has been collected.[2]

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance.

  • General Precautions: Do not let the product enter drains.[4]

Disposal Plan: Responsible Waste Management

All waste materials containing 1-(Pyridin-2-yl)-1h-pyrazol-5-amine must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials (e.g., gloves, paper towels, excess reagents) in a clearly labeled, sealed, and compatible waste container.

  • Disposal: Dispose of the waste through a licensed and approved hazardous waste disposal company.[4] Do not mix with other waste streams unless explicitly permitted.

Conclusion: A Culture of Safety

The responsible and safe handling of 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is not merely a set of procedures but a fundamental aspect of scientific integrity and professional responsibility. By internalizing these guidelines and fostering a proactive safety culture, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • KISHIDA CHEMICAL CO., LTD. (2025). 1-(Pyridin-2-ylmethyl)
  • BenchChem. (n.d.).
  • Google Cloud. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • TCI Chemicals. (2025).
  • US EPA. (2025). Personal Protective Equipment.
  • NextSDS. (n.d.). 1-(pyrazin-2-yl)
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-1H-indol-3-amine.
  • Sigma-Aldrich. (2025).
  • Enamine. (n.d.).
  • Fisher Scientific. (2010).
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • CymitQuimica. (2026).
  • Fisher Scientific. (n.d.).
  • KISHIDA CHEMICAL CO., LTD. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.